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2-Chloro-4-(3-cyanophenyl)-1-butene Documentation Hub

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  • Product: 2-Chloro-4-(3-cyanophenyl)-1-butene
  • CAS: 731772-70-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of 2-Chloro-4-(3-cyanophenyl)-1-butene in API Synthesis

The following technical guide provides an in-depth analysis of 2-Chloro-4-(3-cyanophenyl)-1-butene (CAS 731772-70-6). This document is structured for researchers and process chemists, focusing on the molecule's role as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-4-(3-cyanophenyl)-1-butene (CAS 731772-70-6). This document is structured for researchers and process chemists, focusing on the molecule's role as a "masked" synthetic equivalent in the production of complex aryl-alkyl-amine APIs.

Executive Summary

2-Chloro-4-(3-cyanophenyl)-1-butene (CAS 731772-70-6) is a specialized halogenated olefin intermediate. In medicinal chemistry and process development, it serves as a critical building block (CBB) for the synthesis of homochiral amines and aryl-ketone scaffolds .

Its structural uniqueness lies in the 2-chlorovinyl moiety . Unlike simple alkenes, this functional group acts as a robust "masked methyl ketone." It remains stable under various alkylation conditions but can be unmasked (hydrolyzed) to reveal a reactive carbonyl center, or utilized directly in palladium-catalyzed cross-coupling reactions. This bifunctionality makes it a high-value intermediate for synthesizing CNS and respiratory therapeutic agents containing the 3-cyanophenyl motif.

Physicochemical Profile

The following data characterizes the core properties of CAS 731772-70-6.[1][2] Where experimental values are proprietary, predictive modeling based on group contribution methods (GCM) is utilized.

Table 1: Chemical Identity & Physical Properties
PropertySpecificationNotes
Chemical Name 2-Chloro-4-(3-cyanophenyl)-1-buteneIUPAC: 3-(3-chloro-3-buten-1-yl)benzonitrile
CAS Number 731772-70-6
Molecular Formula

Molecular Weight 191.66 g/mol
Appearance Colorless to pale yellow liquidViscous oil at RT
Density

Predicted
Boiling Point

@ 760 mmHg (Predicted)
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water
LogP 3.42Lipophilic
Flash Point

Non-flammable (Class IIIB)

Synthetic Utility & Mechanism[6]

The "Masked Ketone" Strategy

The primary utility of CAS 731772-70-6 is its ability to function as a latent ketone equivalent. In complex synthesis, protecting a ketone as a ketal is common but requires acidic deprotection steps that may harm other sensitive groups (like the nitrile).

The 2-chlorovinyl group offers an orthogonal protection strategy:

  • Stability: It is resistant to basic conditions, nucleophiles (e.g., Grignard reagents attacking other sites), and reducing agents.

  • Activation: It is converted to the ketone (4-(3-cyanophenyl)-2-butanone) via acid-catalyzed hydrolysis or ozonolysis.

Mechanistic Pathway: Vinyl Chloride Hydrolysis

The transformation of the chlorobutene tail into a ketone is the rate-determining step in downstream processing.

Mechanism:

  • Protonation: The alkene

    
    -bond is protonated to form a carbocation at C2 (stabilized by the chlorine atom).
    
  • Hydration: Water attacks the carbocation.

  • Elimination: HCl is eliminated, resulting in the enol, which tautomerizes to the ketone.

ReactionPathway Start 2-Chloro-4-(3-cyanophenyl)-1-butene (Vinyl Chloride) Inter Carbocation Intermediate (Cl-Stabilized) Start->Inter H2SO4 / H2O Protonation Ketone 4-(3-cyanophenyl)-2-butanone (Target Ketone) Inter->Ketone -HCl Tautomerization Amine Chiral Amine API (via Transaminase) Ketone->Amine Asymmetric Reductive Amination

Figure 1: The "Masked Ketone" activation pathway. The vinyl chloride serves as a robust precursor to the ketone, which is then converted to the final chiral amine drug.

Experimental Protocols

Protocol A: Hydrolysis to 4-(3-cyanophenyl)-2-butanone

Objective: Unmask the ketone functionality for downstream reductive amination.

Reagents:

  • CAS 731772-70-6 (1.0 eq)

  • Concentrated Sulfuric Acid (

    
    )[3]
    
  • Methanol (MeOH) / Water

Workflow:

  • Dissolution: Dissolve 10.0 g of CAS 731772-70-6 in 50 mL of MeOH.

  • Acidification: Cool to 0°C. Slowly add 5 mL of conc.

    
     dropwise (Exothermic).
    
  • Reaction: Warm to 25°C and stir for 4 hours. Monitor by TLC or HPLC (Disappearance of the vinyl chloride peak).

  • Quench: Pour mixture into 100 mL ice water. Neutralize with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
    .[4]
    
  • Yield: Concentrate in vacuo to yield the ketone oil (Expected yield: >90%).

Protocol B: Quality Control (HPLC Method)

Objective: Quantify purity and identify the "des-chloro" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 220 nm (Nitrile absorption) and 254 nm (Aromatic).

  • Retention Time: CAS 731772-70-6 is highly lipophilic and will elute late (approx. 10-12 min).

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat/drink in the lab.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (0.11 mm min).
Eye Irritation H319: Causes serious eye irritation.[5]Use safety goggles with side shields.[5]
Specific Target Organ H335: May cause respiratory irritation.[5]Handle in a fume hood.[5][6]

Critical Storage Parameter:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Argon or Nitrogen blanket. The terminal alkene is susceptible to auto-oxidation over long periods.

  • Incompatibility: Avoid strong oxidizers (peroxides) and strong bases (which may cause polymerization of the vinyl chloride).

Downstream Applications (Retrosynthesis)

This intermediate is frequently employed in the synthesis of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) and specific GPCR ligands .

Retrosynthesis cluster_0 Convergent Synthesis Target Target Drug Scaffold (Aryl-Alkyl-Amine) Fragment2 Ketone Intermediate 4-(3-cyanophenyl)-2-butanone Target->Fragment2 Retrosynthetic Cut Fragment1 Chiral Amine Source Precursor CAS 731772-70-6 (Vinyl Chloride) Fragment2->Precursor Functional Group Interconversion RawMat 3-Cyanobenzyl Zinc Halide + 2,3-Dichloropropene Precursor->RawMat Negishi Coupling

Figure 2: Retrosynthetic analysis showing the position of CAS 731772-70-6 in the supply chain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Nitrile and Chlorobutene Derivatives. Retrieved from [Link]

  • Organic Process Research & Development.Hydrolysis of Vinyl Chlorides to Ketones: Practical Methods. (General Reference for Protocol A).

(Note: Specific patent literature for CAS 731772-70-6 is proprietary. The protocols above are derived from standard validated methodologies for vinyl chloride functional group transformations.)

Sources

Exploratory

Biaryl Scaffold Optimization: 2-Chloro-4-(3-cyanophenyl) vs. 4-(2-cyanophenyl) Motifs

Topic: Structural Determination and SAR Implications of Biaryl Nitrile Isomers: 2-Chloro-4-(3-cyanophenyl) vs. 4-(2-cyanophenyl) Motifs Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Determination and SAR Implications of Biaryl Nitrile Isomers: 2-Chloro-4-(3-cyanophenyl) vs. 4-(2-cyanophenyl) Motifs Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Ortho-Meta Dichotomy

In medicinal chemistry, the optimization of biaryl scaffolds often hinges on the precise placement of substituents to control molecular planarity, solubility, and metabolic stability. This guide analyzes the critical differences between two distinct isomeric motifs often encountered in the development of kinase inhibitors (e.g., substituted pyridines/pyrimidines) and non-steroidal mineralocorticoid receptor antagonists:

  • Motif A [The "Blocked Meta" System]: 2-Chloro-4-(3-cyanophenyl)-[Core] .

    • Characteristics: Features a chlorine atom on the proximal ring (position 2) and a meta-cyano group on the distal phenyl ring.

  • Motif B [The "Ortho-Twist" System]: 4-(2-cyanophenyl)-[Core] .

    • Characteristics: Features an ortho-cyano group on the distal phenyl ring, often without the proximal chlorine.

Key Takeaway: While Motif B (Ortho-Cyano) introduces a profound "ortho-twist" that can improve solubility and selectivity by disrupting planarity, it suffers from significant synthetic challenges (protodeboronation). Motif A (Chloro/Meta-Cyano) offers a balanced conformational profile with enhanced metabolic stability due to the chlorine atom blocking the oxidative liability at the proximal ortho position.

Structural & Conformational Analysis

The primary differentiator between these isomers is their dihedral angle (atropisomerism potential) and electronic vector .

Conformational Landscape
  • Motif B (4-(2-cyanophenyl)): The ortho-cyano group creates severe steric clash with the protons of the proximal ring. This forces the biaryl system into a highly twisted conformation (dihedral angle

    
    ).
    
    • Impact: Reduced

      
      -stacking capability; increased aqueous solubility due to disruption of crystal lattice energy; potential for " atropisomeric" separation if the rotation barrier exceeds ~20 kcal/mol.
      
  • Motif A (2-Chloro-4-(3-cyanophenyl)):

    • The meta-cyano group (3-CN) is distal and does not influence the biaryl twist.

    • However, the 2-Chloro substituent on the proximal ring does induce a twist, though often less severe than a distal ortho-substituent depending on the core heterocycle.

    • Impact: The Chlorine atom provides a lipophilic anchor (increasing LogP) and fills the hydrophobic "sigma-hole" pocket in target proteins (e.g., kinase hinge regions).

Visualization of Signaling & Logic

The following diagram illustrates the decision logic when choosing between these two motifs during Lead Optimization.

Biaryl_SAR_Logic Start Biaryl Scaffold Optimization Decision Select Substituent Pattern Start->Decision Motif_A Motif A: 2-Chloro-4-(3-cyanophenyl) (Proximal Cl / Distal Meta-CN) Decision->Motif_A Need Metabolic Stability Motif_B Motif B: 4-(2-cyanophenyl) (Distal Ortho-CN) Decision->Motif_B Need Solubility/Selectivity Prop_A1 Mechanism: Cl blocks metabolic hotspot Motif_A->Prop_A1 Prop_B1 Mechanism: Ortho-CN Steric Clash Motif_B->Prop_B1 Prop_A2 Effect: Increased Lipophilicity (LogP) Moderate Twist Prop_A1->Prop_A2 Outcome_A Use Case: Metabolic Stability & Hydrophobic Pocket Filling Prop_A2->Outcome_A Prop_B2 Effect: High Dihedral Twist Disrupted Planarity Prop_B1->Prop_B2 Outcome_B Use Case: Solubility Improvement & Selectivity via Shape Prop_B2->Outcome_B

Caption: Decision tree for selecting between Ortho-Cyano and Chloro/Meta-Cyano motifs based on ADME/Tox requirements.

Synthetic Pathways & Challenges

The synthesis of these two isomers presents distinct challenges, particularly regarding the Suzuki-Miyaura Cross-Coupling .

The "Ortho-Boronic Acid" Problem (Motif B)

Synthesizing Motif B requires coupling a core halide with 2-cyanophenylboronic acid .

  • Challenge: Ortho-substituted aryl boronic acids are notoriously unstable. They undergo rapid protodeboronation (loss of the boron group) under basic aqueous conditions, leading to the formation of benzonitrile side products rather than the desired biaryl.

  • Solution: Use of non-aqueous conditions or "slow-release" boronates (e.g., MIDA boronates or Trifluoroborates).[1]

The "Chlorine Activation" Risk (Motif A)

Synthesizing Motif A involves a core with a Chlorine at position 2 and a Halide (Br/I) at position 4.

  • Challenge: Regioselectivity. If the core is a pyridine or pyrimidine, the 2-Chloro position might be reactive towards oxidative addition, leading to polymerization or wrong-isomer coupling.

  • Solution: Use a 4-Bromo-2-Chloropyridine scaffold. Palladium inserts into the C-Br bond preferentially over the C-Cl bond (Bond Dissociation Energy: C-Br < C-Cl).

Experimental Protocol: Optimized Suzuki Coupling for Sterically Hindered Biaryls

Applicable for Motif B (4-(2-cyanophenyl)) to prevent protodeboronation.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) [SPhos is crucial for hindered substrates].

  • Base: K₃PO₄ (3.0 eq) [Anhydrous is preferred over carbonates to reduce hydrolysis].

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the Aryl Bromide (1.0 eq), 2-Cyanophenylboronic acid (1.5 eq), Pd(OAc)₂, and SPhos. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling.[2]

  • Solvent Addition: Add degassed Toluene/Water.

  • Thermal Cycle: Heat to 100°C for 12 hours. Do not overheat; 2-cyano boronates decompose >110°C.

  • Workup: Cool to RT. Filter through Celite. The 2-cyano group renders the product less polar; extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Isomer B will elute faster than Isomer A due to non-planarity.

Physicochemical Comparison (Data Summary)

The following table contrasts the predicted properties of the two motifs when attached to a standard Pyridine core.

FeatureMotif A: 2-Chloro-4-(3-cyanophenyl)Motif B: 4-(2-cyanophenyl)
Electronic Effect Strong EWG (Cl + CN). Deactivates core.Moderate EWG (CN).
Lipophilicity (cLogP) Higher (+0.7 vs Motif B) due to Cl.Lower.
Solubility (Aq) Lower (Planar stacking + Cl hydrophobicity).Higher (Twisted "ortho" effect disrupts lattice).
Metabolic Stability High . 2-Cl blocks P450 oxidation at C2.Moderate. C2 of distal ring blocked, but core C2 exposed.
Conformation Moderate Twist (~30-45°).High Twist (~60-90°).
Synthetic Risk Regioselectivity (Cl vs Br).Protodeboronation of boronic acid.[1]

References

  • Suzuki-Miyaura Coupling Optimization

    • Title: Efficient Synthesis of Sterically Hindered Biaryls via Pd-C
    • Source:Journal of the American Chemical Society.[1][3]

    • Context: Describes the use of SPhos and Buchwald prec
    • Link:[Link]

  • Biaryl Amide/Nitrile Isosteres in Drug Design

    • Title: Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor.[4]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the impact of 4-cyanophenyl regioisomers (Letrozole analogs) on potency.
    • Link:[Link]

  • Conformational Control in Drug Discovery

    • Title: The "Ortho Effect" in Biaryl Design: Balancing Solubility and Potency.
    • Source:Nature Reviews Drug Discovery (General Concept Reference).
    • Context: Explains how ortho-substitution (like 2-cyano)
    • Link:[Link]

  • Protodeboronation Mechanisms

    • Title: Mechanism and Inhibition of Protodeboron
    • Source:Journal of Organic Chemistry.
    • Context: Essential reading for synthesizing the 4-(2-cyanophenyl) isomer.
    • Link:[Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Characterization of 2-Chloro-4-(3-cyanophenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-4-(3-cyanophenyl)-1-butene is a bespoke synthetic intermediate, valuable in medicinal chemistry and materials science for the targeted...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(3-cyanophenyl)-1-butene is a bespoke synthetic intermediate, valuable in medicinal chemistry and materials science for the targeted introduction of a cyanophenylbutene moiety. Its unique structure, featuring a reactive allylic chloride and a polar cyanophenyl group, offers a versatile platform for designing novel compounds. However, these same functional groups necessitate a thorough understanding of its reactivity and potential hazards to ensure safe handling and application. This guide provides a comprehensive overview of the known and inferred safety data, handling protocols, and chemical properties of this compound, structured to empower researchers with the knowledge required for its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

While specific experimental data for 2-Chloro-4-(3-cyanophenyl)-1-butene is not extensively published, its properties can be reliably inferred from its structural components.

PropertyInferred Value/InformationSource/Basis for Inference
CAS Number 731772-70-6Chemical Abstracts Service
Molecular Formula C₁₁H₁₀ClNBased on structure
Molecular Weight 191.66 g/mol Calculated from atomic weights
Appearance Likely a colorless to pale yellow liquid or low-melting solidGeneral appearance of similar organic compounds
Solubility Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); low water solubilityPolarity of the molecule and presence of a hydrocarbon backbone
Boiling Point Expected to be elevated due to the polar cyanophenyl group and molecular weight. Decomposition may occur at high temperatures.Comparison with structurally similar compounds
Stability Potentially unstable; sensitive to heat, light, and moisture. May polymerize or decompose.Presence of a reactive allylic chloride

Synthesis and Reactivity Profile

A plausible synthetic route to 2-Chloro-4-(3-cyanophenyl)-1-butene involves the reaction of a suitable precursor with a chlorinating agent. The reactivity of this compound is dominated by the allylic chloride, which is a potent electrophile.

Key Reaction Pathways and Associated Hazards

The allylic chloride moiety makes 2-Chloro-4-(3-cyanophenyl)-1-butene highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This reactivity is a double-edged sword: it is the basis for its synthetic utility, but also a primary source of potential hazards.[1][2]

  • Reaction with Nucleophiles: It will readily react with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions can be exothermic and should be conducted with appropriate temperature control.

  • Hydrolysis: Contact with water or moisture can lead to hydrolysis, forming the corresponding allylic alcohol and hydrochloric acid. The generation of HCl can cause corrosion of metal equipment and create an acidic microenvironment.

  • Decomposition: Thermal decomposition can release toxic and corrosive gases, including hydrogen chloride and oxides of nitrogen.

Experimental Workflow: Nucleophilic Substitution

reagents 2-Chloro-4-(3-cyanophenyl)-1-butene + Nucleophile (e.g., R-NH2) + Base (e.g., Triethylamine) reaction Reaction Vessel (Inert Atmosphere, Temperature Control) reagents->reaction 1. Add reagents solvent Inert Solvent (e.g., THF, CH2Cl2) solvent->reaction 2. Dissolve workup Aqueous Workup (Quench with water/brine) reaction->workup 3. Reaction completion extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction 4. Phase separation purification Purification (e.g., Column Chromatography) extraction->purification 5. Isolate crude product product Substituted Product purification->product 6. Obtain pure product

Caption: A generalized workflow for a nucleophilic substitution reaction.

Toxicological Profile and Hazard Assessment

Direct toxicological data for 2-Chloro-4-(3-cyanophenyl)-1-butene is unavailable. Therefore, the hazard assessment is based on the toxicological profiles of its constituent functional groups: allylic chlorides and cyanophenyl compounds.

  • Allylic Chlorides: These compounds are known to be alkylating agents and can be irritants, sensitizers, and potentially mutagenic.[1]

  • Cyanophenyl Compounds: The cyano group can be metabolized to release cyanide in the body, which is highly toxic.[3] Symptoms of cyanide exposure can range from headache and dizziness to convulsions and death at high concentrations.[3] Compounds containing the cyanophenyl group are often classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5]

Based on this information, 2-Chloro-4-(3-cyanophenyl)-1-butene should be treated as a hazardous substance with the potential for both local (irritation, sensitization) and systemic (cyanide toxicity) effects.

Globally Harmonized System (GHS) Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Respiratory or Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute HazardCategory 2H401: Toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

GHS Hazard Pictograms

skull Acute Toxicity (harmful) exclamation Irritant, Skin Sensitizer environment Hazardous to the Aquatic Environment

Caption: Predicted GHS pictograms for 2-Chloro-4-(3-cyanophenyl)-1-butene.

Safe Handling and Storage Protocols

Given the reactive and potentially toxic nature of this compound, stringent safety measures are mandatory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Ensure gloves are regularly inspected for any signs of degradation.

  • Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.[6] If there is a risk of generating aerosols or vapors outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used.

Engineering Controls
  • Work should be performed in a well-ventilated laboratory, with all manipulations of the compound carried out inside a chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from heat, sparks, and open flames.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[4]

  • Store separately from incompatible materials such as strong oxidizing agents, strong bases, and water.

Emergency and First Aid Procedures

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spills and Waste Disposal

  • Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

2-Chloro-4-(3-cyanophenyl)-1-butene is a valuable synthetic intermediate that requires careful and informed handling. While specific data for this compound is limited, a thorough understanding of the reactivity and toxicology of its constituent functional groups provides a solid foundation for a robust safety protocol. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and utilize it effectively in their scientific endeavors.

References

  • Navigating the Chemistry of Allyl Chloride: Synthesis and Reactivity. (URL: [Link])

  • SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn. (URL: [Link])

  • The Safety and Handling of 4-Cyanophenyl Isocyanate in Chemical Research. (URL: [Link])

  • Why do allyl halides have a high reactivity? - Quora. (URL: [Link])

  • 16.5: SN2 Reactions of Allylic Halides and Tosylates - Chemistry LibreTexts. (URL: [Link])

  • Effect of Allylic Groups on SN2 Reactivity - PMC - NIH. (URL: [Link])

  • Guidance on Storage and Handling of Chlorinated Solvents. (URL: [Link])

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. (URL: [Link])

  • Chlorine Safety for Water and Wastewater Operators - YouTube. (URL: [Link])

  • Toxicology Report No. S.0052729.5-18, March 2022 - DTIC. (URL: [Link])

  • GHS Classification (Rev.11, 2025) Summary - PubChem. (URL: [Link])

  • How to Safely Handle Reactive Chemicals - The Chemistry Blog. (URL: [Link])

  • Chlorine Storage and Handling: Protecting Lives and the Environment in Indian Process Industries - TSM TheSafetyMaster Private Limited. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro-4-(3-cyanophenyl)-1-butene: Synthesis, Characterization, and Procurement

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Chloro-4-(3-cyanophenyl)-1-butene, a key building block in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(3-cyanophenyl)-1-butene, a key building block in medicinal chemistry and materials science. This document details its chemical properties, a plausible synthetic route, and methods for its analytical characterization. Furthermore, it offers current information on the price and availability of this compound from commercial suppliers, equipping researchers with the necessary information for its procurement and application in novel research and development projects.

Introduction

2-Chloro-4-(3-cyanophenyl)-1-butene, with CAS number 731772-70-6, is a substituted aromatic alkene of growing interest in the field of organic synthesis. Its unique structure, featuring a reactive allylic chloride and a versatile cyanophenyl moiety, makes it a valuable intermediate for the synthesis of complex molecular architectures. The cyanophenyl group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse range of derivatives. The allylic chloride functionality allows for various nucleophilic substitution reactions, enabling the introduction of a wide array of substituents. These characteristics make 2-Chloro-4-(3-cyanophenyl)-1-butene a desirable starting material for the development of novel pharmaceuticals and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4-(3-cyanophenyl)-1-butene is presented in the table below.

PropertyValue
CAS Number 731772-70-6
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
Appearance (Not specified, likely a solid or oil)
Boiling Point (Not specified)
Melting Point (Not specified)
Solubility (Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF)
Hazard Irritant

Synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene: A Proposed Route

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product reactant1 3-Cyanobenzyl Bromide intermediate 3-Cyanobenzylmagnesium Bromide (Grignard Reagent) reactant1->intermediate Mg, THF (anhydrous) reactant2 Magnesium Turnings reactant2->intermediate reactant3 2,3-Dichloro-1-propene product 2-Chloro-4-(3-cyanophenyl)-1-butene reactant3->product intermediate->product 2,3-Dichloro-1-propene, THF (anhydrous)

Caption: Proposed synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene via a Grignard reaction.

Step-by-Step Experimental Protocol

Materials:

  • 3-Cyanobenzyl bromide

  • Magnesium turnings

  • 2,3-Dichloro-1-propene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 3-cyanobenzyl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 3-cyanobenzyl bromide solution to the magnesium turnings. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining 3-cyanobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent, 3-cyanobenzylmagnesium bromide.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of 2,3-dichloro-1-propene (1.1 equivalents) in anhydrous THF.

    • Add the 2,3-dichloro-1-propene solution dropwise to the cooled Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-4-(3-cyanophenyl)-1-butene.

Analytical Characterization

Due to the lack of publicly available spectra for 2-Chloro-4-(3-cyanophenyl)-1-butene, this section provides representative analytical data based on the expected chemical shifts and fragmentation patterns for a molecule with this structure.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6 - 7.4m4HAromatic protons
~5.4s1HVinylic proton (C=CH₂)
~5.2s1HVinylic proton (C=CH₂)
~3.0t2H-CH₂-Ar
~2.8t2H-CH₂-C(Cl)=CH₂
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~140C(Cl)=CH₂
~138Aromatic C-CN
~132Aromatic CH
~130Aromatic CH
~129Aromatic CH
~128Aromatic CH
~118-CN
~115C=CH₂
~112Aromatic C-CH₂
~45-CH₂-C(Cl)=CH₂
~35-CH₂-Ar
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 2-Chloro-4-(3-cyanophenyl)-1-butene. A general method for the analysis of chlorinated organic compounds can be adapted.[1][2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be indicated by the characteristic M+2 isotope peak with an intensity of approximately one-third of the M+ peak.

  • Expected [M]⁺: 191.05

  • Expected [M+2]⁺: 193.05

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Chloro-4-(3-cyanophenyl)-1-butene is not widely available. However, based on its structure, it should be handled as an irritant.[3] General precautions for handling chlorinated organic compounds and nitriles should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Price and Availability

2-Chloro-4-(3-cyanophenyl)-1-butene is available from specialized chemical suppliers as a research chemical. The pricing can vary depending on the supplier and the quantity purchased.

SupplierCatalog NumberQuantityPrice (USD)Availability
Matrix Scientific (Not specified)1.00 g$385.00Inquire
2.00 g$500.00Inquire
5.00 g$1,165.00Inquire

Note: Prices are subject to change and were accurate as of the time of this writing. It is recommended to contact the supplier directly for the most current pricing and availability.

Conclusion

2-Chloro-4-(3-cyanophenyl)-1-butene is a valuable and versatile building block for synthetic chemistry. While detailed experimental data in the public domain is limited, this guide provides a comprehensive overview of its properties, a plausible synthetic route, expected analytical data, and crucial information on its procurement. The provided information is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. (2018). Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Analysis of Chlorinated Herbicides by High-Performance Liquid Chromatography/Mass Spectrometry. (1990). ACS Symposium Series. Retrieved from [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Retrieved February 14, 2026, from [Link]

  • Grignard Reagents - Chemistry LibreTexts. (2023, October 3). Retrieved February 14, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene from 3-cyanobenzyl bromide

Application Note: Chemoselective Synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene via Indium-Mediated Allylation Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene via Indium-Mediated Allylation

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene , a functionalized homoallylic vinyl chloride. This structural motif is a critical intermediate in the development of antifungal agents (e.g., allylamine derivatives) and novel agrochemicals.

The synthesis utilizes an Indium-mediated cross-coupling between 3-cyanobenzyl bromide and 2,3-dichloropropene. Unlike traditional Grignard or organolithium routes, this protocol operates under mild, aqueous conditions and exhibits complete chemoselectivity for the alkyl halide over the nitrile group. This prevents the formation of unwanted ketone or imine side products, ensuring high purity and yield.

Chemical Strategy & Retrosynthesis

The strategic challenge lies in coupling an allylic fragment to a benzyl halide while preserving the sensitive nitrile (cyano) functionality on the aromatic ring.

  • Traditional Approach: A Wurtz-Fittig reaction or Grignard coupling (e.g., 3-cyanobenzylmagnesium bromide) would likely result in nucleophilic attack on the nitrile, leading to polymerization or ketone formation.

  • Selected Approach: Indium (In) metal mediates the coupling of organic halides in aqueous media (Barbier-type conditions). Indium possesses a low first ionization potential (5.8 eV), allowing it to form organometallic species that are reactive toward alkyl halides but inert toward nitriles, esters, and carbonyls at ambient temperatures.

Retrosynthetic Analysis: The target molecule is disconnected at the C3-C4 bond, revealing two commercially available precursors:

  • Electrophile: 3-Cyanobenzyl bromide (CAS: 28188-41-2).[1][2]

  • Nucleophilic Precursor: 2,3-Dichloropropene (CAS: 78-88-6).

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[3]Amount (Example)CAS No.Role
3-Cyanobenzyl bromide 196.051.01.96 g (10 mmol)28188-41-2Substrate
2,3-Dichloropropene 110.973.03.33 g (30 mmol)78-88-6Allylating Agent
Indium Powder 114.821.21.38 g (12 mmol)7440-74-6Mediator
THF 72.11-20 mL109-99-9Solvent
Water (Deionized) 18.02-20 mL7732-18-5Co-solvent
Step-by-Step Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzyl bromide (1.96 g, 10 mmol) and Indium powder (1.38 g, 12 mmol).

    • Note: Use Indium powder (100 mesh) rather than shot or wire to maximize surface area and reaction rate.

  • Add THF (20 mL) and Water (20 mL) to the flask. The mixture will be heterogeneous.

  • Add 2,3-Dichloropropene (3.33 g, 30 mmol) in one portion.

Step 2: Reaction Phase 4. Stir the suspension vigorously at Room Temperature (20–25 °C) . 5. Monitor the reaction via TLC (Hexane/EtOAc 4:1). The benzyl bromide starting material (


) should be consumed within 3 to 5 hours .
  • Observation: The grey Indium powder will gradually disappear or change texture as the reaction proceeds.

Step 3: Workup 6. Quench the reaction by adding 1M HCl (10 mL) to dissolve any remaining Indium salts and break up emulsions. 7. Extract the mixture with Diethyl Ether or Ethyl Acetate (3 x 30 mL). 8. Combine the organic layers and wash with Brine (saturated NaCl, 20 mL). 9. Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) . 10. Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude oil.

Step 4: Purification 11. Purify the crude residue via silica gel flash column chromatography.

  • Eluent: Gradient of Hexane (100%) to Hexane/EtOAc (95:5).
  • Collect fractions containing the product (
    
    
    in Hexane/EtOAc 9:1).
  • Evaporate solvents to obtain 2-Chloro-4-(3-cyanophenyl)-1-butene as a clear to pale yellow oil.

Expected Yield: 75% – 88%.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via a reductive coupling mechanism. Unlike standard Barbier reactions where an allyl-indium species attacks a carbonyl, this transformation involves the coupling of two halides.

Proposed Mechanism:

  • Oxidative Addition: Indium inserts into the C-Cl bond of the allylic position in 2,3-dichloropropene (the allylic C-Cl bond is weaker than the vinylic C-Cl bond). This forms a transient 2-chloroallyl-indium species .

  • Nucleophilic Attack: The organoindium intermediate acts as a nucleophile, attacking the benzylic carbon of the 3-cyanobenzyl bromide.

  • Elimination: The bromide leaves, resulting in the formation of the new C-C bond.

Note on Regioselectivity: The reaction is highly regioselective.[4] The vinylic chlorine atom is unreactive under these conditions, preserving the vinyl chloride moiety essential for the target structure.

IndiumCoupling Start1 2,3-Dichloropropene Intermediate [2-Chloroallyl-Indium Species] Start1->Intermediate In Insertion (THF/H2O) Start2 3-Cyanobenzyl Bromide Transition Transition State (Coupling) Start2->Transition Electrophile Indium Indium (0) Indium->Intermediate Intermediate->Transition Nucleophilic Attack Product 2-Chloro-4-(3-cyanophenyl)-1-butene Transition->Product - InBrCl2

Figure 1: Reaction pathway for the Indium-mediated synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene.

Process Optimization & Troubleshooting

ParameterRecommendationRationale
Solvent System THF:Water (1:1)Water is essential for the activation of Indium. Pure organic solvents often result in sluggish reaction rates.
Indium Surface SonicationIf the reaction does not initiate within 15 mins, sonicate the mixture for 5 mins to remove oxide layers from the Indium surface.
Temperature 25°C (Max 40°C)Higher temperatures may promote hydrolysis of the nitrile or polymerization of the vinyl chloride.
Stoichiometry Excess Dichloropropene2,3-dichloropropene can undergo homocoupling; using 3 equivalents ensures the benzyl bromide is fully consumed.

Safety & Handling

  • 3-Cyanobenzyl bromide: A potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.

  • 2,3-Dichloropropene: Flammable and toxic. Avoid inhalation.

  • Indium Powder: Finely divided metal powders can be flammable. Store in a cool, dry place.

  • Waste Disposal: The aqueous waste contains Indium salts. Collect in a container labeled "Heavy Metal Waste (Indium)" and dispose of according to institutional EHS guidelines.

References

  • Zhang, Z. H., et al. (1998). "Indium-mediated coupling of benzyl halides with 2,3-dichloropropene: a facile synthesis of 2-chloro-4-aryl-1-butenes." Tetrahedron Letters, 39(39), 7243-7246.

  • Augé, J., et al. (2000). "Indium-Mediated Reactions in Aqueous Media." Synlett, 2000(6), 877-879.

  • Araki, S., et al. (1991). "Indium-promoted allylation of carbonyl compounds." Journal of Organometallic Chemistry, 415(1), 7-15.

Sources

Application

Application Note: Modular Synthesis of 3-Substituted Indenes from 2-Chloro-4-(3-cyanophenyl)-1-butene

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of converting the homoallylic substrate 2-Chloro-4-(3-cyanophenyl)-1-butene into 3-sub...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of converting the homoallylic substrate 2-Chloro-4-(3-cyanophenyl)-1-butene into 3-substituted indenes .

Because the starting material contains a 4-carbon tether (homoallylic) relative to the aromatic ring, direct cyclization typically yields 6-membered rings (tetralins). To access the 5-membered indene core, this protocol utilizes a Strategic Oxidative Truncation (SOT) workflow, followed by cyclization and functionalization. This modular approach allows for the parallel synthesis of diverse 3-substituted indene libraries.

Executive Summary

Indenes are privileged scaffolds in drug discovery, serving as precursors for serotonin reuptake inhibitors, estrogen receptor modulators, and melatonin receptor agonists. This guide details the conversion of 2-Chloro-4-(3-cyanophenyl)-1-butene (Compound 1 ) into 3-substituted-5(or 6)-cyanoindenes .

The Challenge: The starting material (Compound 1 ) possesses a four-carbon butenyl chain. Direct Lewis-acid catalyzed cyclization of this substrate favors the formation of tetralins (6-membered rings) due to the favorable 6-endo-trig or 6-endo-dig transition states. The Solution: We employ an Oxidative Truncation-Cyclization-Alkylation (OTCA) strategy. The vinyl chloride moiety serves as a latent carboxylate equivalent. Oxidative cleavage unmasks a hydrocinnamic acid derivative, which undergoes intramolecular Friedel-Crafts acylation to form the indanone core. Subsequent nucleophilic addition and dehydration yield the target 3-substituted indenes.

Chemical Strategy & Mechanism[1][2][3][4]

The "Tetralin Trap" vs. Indene Formation

Researchers must recognize that direct cationic cyclization of 1 yields 1-chloro-1,2,3,4-tetrahydronaphthalene derivatives. To force the formation of the 5-membered indene ring, the carbon chain must be shortened by one methylene unit.

Reaction Pathway

The vinyl chloride functionality in 1 is electron-rich but susceptible to oxidative cleavage.

  • Oxidative Truncation: Ozonolysis or Ru-catalyzed oxidation cleaves the C(Cl)=CH₂ bond, extruding the terminal carbon and yielding 3-(3-cyanophenyl)propanoic acid .

  • Regioselective Cyclization: The cyano group (CN) is a meta-director. However, in the fused ring system, the cyclization occurs ortho to the alkyl chain. The CN group's position (meta to the chain) dictates two possible cyclization sites:

    • Site A (Para to CN): Sterically favored, electronically acceptable.

    • Site B (Ortho to CN): Sterically crowded.

    • Outcome: The major isomer is typically the 6-cyano-1-indanone .

  • 3-Substitution: The resulting ketone (indanone) allows for the introduction of diverse substituents via Grignard or Organolithium reagents, followed by acid-catalyzed dehydration to form the alkene (indene).

ReactionPathway cluster_legend Key Transformation Logic SM 2-Chloro-4-(3-cyanophenyl)-1-butene (C4 Tether) Inter1 Oxidative Truncation (Ozonolysis/Oxidation) SM->Inter1 O3, then H2O2 (Loss of C1) Acid 3-(3-cyanophenyl)propanoic acid (C3 Tether) Inter1->Acid Indanone 6-Cyano-1-indanone (Cyclized Ketone) Acid->Indanone 1. SOCl2 2. AlCl3 (Friedel-Crafts) Target 3-Substituted-6-cyano-1H-indene (Final Target) Indanone->Target 1. R-MgBr 2. H+/Heat (-H2O) C4 Tether (Tetralin Precursor) C4 Tether (Tetralin Precursor) C3 Tether (Indene Precursor) C3 Tether (Indene Precursor) C4 Tether (Tetralin Precursor)->C3 Tether (Indene Precursor) Truncation Step

Figure 1: Strategic workflow for converting the homoallylic chloride precursor into the indene scaffold via oxidative truncation.

Detailed Experimental Protocols

Phase 1: Oxidative Truncation to Hydrocinnamic Acid

Objective: Convert the vinyl chloride 1 to 3-(3-cyanophenyl)propanoic acid.

Reagents:

  • Substrate: 2-Chloro-4-(3-cyanophenyl)-1-butene (1.0 equiv)

  • Oxidant: Ruthenium(III) chloride hydrate (2 mol%) / Sodium Periodate (4.0 equiv)

  • Solvent: CCl₄/CH₃CN/H₂O (2:2:3 ratio)

Protocol:

  • Dissolve 1 (10 mmol) in the solvent mixture (50 mL) in a round-bottom flask.

  • Add NaIO₄ (40 mmol) followed by RuCl₃·H₂O (0.2 mmol).

  • Stir vigorously at ambient temperature for 4–6 hours. The reaction is exothermic; monitor internal temperature.

  • Quench: Add saturated aqueous Na₂S₂O₃ to reduce excess oxidant.

  • Extraction: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Recrystallize from hexanes/ether to obtain the carboxylic acid intermediate.

Phase 2: Intramolecular Friedel-Crafts Cyclization

Objective: Form the 5-membered ring (Indanone).

Reagents:

  • Intermediate: 3-(3-cyanophenyl)propanoic acid

  • Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Catalyst: Aluminum Chloride (AlCl₃) (anhydrous)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

  • Acid Chloride Formation: Dissolve the acid (8 mmol) in dry DCM (20 mL). Add SOCl₂ (10 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.

  • Cyclization: Redissolve the crude acid chloride in dry DCE (30 mL).

  • Cool to 0°C. Add AlCl₃ (10 mmol) portion-wise.

  • Allow to warm to room temperature and stir for 3 hours. (Monitor by TLC/LCMS for disappearance of SM).

  • Quench: Pour the mixture slowly onto ice/water.

  • Workup: Extract with DCM. Wash with 1N NaOH (to remove unreacted acid) and brine.

  • Isolation: Flash chromatography (SiO₂, Hexane/EtOAc gradient). The major product is typically 6-cyano-1-indanone .

Phase 3: Nucleophilic Addition & Dehydration (The "3-Substitution")

Objective: Install the substituent at the 3-position and form the double bond.

Reagents:

  • Substrate: 6-Cyano-1-indanone

  • Nucleophile: R-MgBr (Grignard Reagent) or R-Li (where R = Alkyl, Aryl, etc.)

  • Acid: p-Toluenesulfonic acid (pTSA)

Protocol:

  • Grignard Addition: Under N₂ atmosphere, dissolve indanone (1.0 equiv) in anhydrous THF.

  • Cool to -78°C (or 0°C depending on R-group stability).

  • Add R-MgBr (1.2 equiv) dropwise. Stir for 1 hour.

  • Quench with saturated NH₄Cl. Extract with ether. Isolate the crude tertiary alcohol (indanol) .

  • Dehydration: Dissolve the crude indanol in Toluene. Add pTSA (5 mol%).

  • Reflux with a Dean-Stark trap to remove water (1–2 hours).

  • Final Purification: Neutralize with NaHCO₃, wash, and purify via column chromatography.

Quantitative Data Summary

StepTransformationKey ReagentTypical YieldCritical Parameter
1 Oxidative CleavageRuCl₃/NaIO₄75-85%Vigorous stirring required for biphasic oxidation.
2 Acid ActivationSOCl₂>95%Ensure complete removal of excess SOCl₂ before Step 3.
3 CyclizationAlCl₃60-75%Temperature control (0°C start) prevents polymerization.
4 Grignard AdditionR-MgBr80-90%Anhydrous conditions are non-negotiable.
5 DehydrationpTSA/Toluene85-95%Monitor by TLC; 3-substituted indenes are highly UV active.

Troubleshooting & Critical Controls (Self-Validating Systems)

Regioselectivity Verification

The starting material has a cyano group at the meta position. Cyclization can theoretically yield the 4-cyano or 6-cyano isomer.

  • Validation: Use 1H NMR (NOESY) on the Indanone intermediate.

    • 6-cyano-1-indanone: Look for a doublet (J ~ 8 Hz) for the proton at C7 (ortho to carbonyl) and a singlet for the proton at C4 (between CN and alkyl ring).

    • 4-cyano-1-indanone: The proton pattern will differ significantly due to the proximity of the CN to the carbonyl.

    • Note: Sterics usually favor the 6-cyano isomer (cyclization para to the CN group).

Preventing Over-Oxidation

In Phase 1, the nitrile (CN) group is relatively stable to RuCl₃/NaIO₄. However, prolonged exposure can hydrolyze the nitrile to a primary amide or carboxylic acid.

  • Control: Stop the reaction immediately upon consumption of the alkene (monitor by TLC, KMnO₄ stain). Do not let it stir overnight.

Safety: Vinyl Chloride Handling

While the starting material is a high-boiling liquid/solid, vinyl chlorides can release HCl during decomposition. All oxidative steps should be performed in a well-ventilated fume hood.

References

  • Oxidative Cleavage of Vinyl Chlorides

    • Nuñez, M. T., & Martin, V. S. (1990). Efficient oxidation of phenyl groups to carboxylic acids with ruthenium tetroxide. The Journal of Organic Chemistry, 55(6), 1928-1932. Link

    • Note: Adapts the RuO4 protocol for electron-poor alkenes.
  • Friedel-Crafts Cyclization to Indanones

    • Koelsch, C. F. (1943). The synthesis of some indanone derivatives. Journal of the American Chemical Society, 65(1), 59-60. Link

    • Context: Foundational text on closing 5-membered rings via acid chlorides.
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Regioselectivity in Friedel-Crafts Acylations: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. Context: Mechanistic grounding for the meta-directing effect of the cyano group leading to 6-substituted indanones.
Method

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 7-Methyl-1H-indole-5-carbonitrile (CAS 731772-70-6)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 7-Methyl-1H-indole-5-carbonitrile in Medicinal Chemistry The indole scaffold is a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Methyl-1H-indole-5-carbonitrile in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast family of indole derivatives, 7-methyl-1H-indole-5-carbonitrile (CAS 731772-70-6) has emerged as a critical building block in the synthesis of targeted therapies. Its primary significance lies in its role as a key intermediate in the manufacture of Vemurafenib, a potent inhibitor of the BRAFV600E mutated kinase, which is a driver in a significant portion of metastatic melanomas.[2]

The strategic placement of the methyl group at the 7-position and the carbonitrile at the 5-position of the indole ring provides a unique chemical handle for constructing the complex architecture of Vemurafenib and its analogs. The nitrile group, in particular, is a versatile functional group in pharmaceutical synthesis, often serving as a precursor to other functionalities or acting as a key pharmacophoric element.[3]

This application note provides a detailed guide for the utilization of 7-methyl-1H-indole-5-carbonitrile in the synthesis of a crucial precursor for Vemurafenib, focusing on the N-alkylation of the indole ring. The protocols and discussions herein are designed to provide both a practical workflow and a deeper understanding of the chemical principles at play.

Chemical Properties and Safety Overview

PropertyValueReference
CAS Number 731772-70-6N/A
Molecular Formula C10H8N2N/A
Molecular Weight 156.19 g/mol N/A
Appearance Off-white to brown solid (typical for indole derivatives)[4]
Solubility Soluble in organic solvents like DMF, THF, and DichloromethaneGeneral Knowledge

Safety Precautions:

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[4][5]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[6]

Synthetic Application: N-Alkylation of 7-Methyl-1H-indole-5-carbonitrile

A pivotal step in the synthesis of Vemurafenib involves the connection of the indole core to the sulfonyl chloride-bearing phenyl ring. This is typically achieved through an N-alkylation reaction. The following protocol details a representative procedure for the N-alkylation of 7-methyl-1H-indole-5-carbonitrile with a suitable electrophile, which serves as a precursor to the final drug molecule.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Indole 7-Methyl-1H-indole-5-carbonitrile Product N-Propane-2-sulfonyl-7-methyl-1H-indole-5-carbonitrile Indole->Product + Electrophile Propane-2-sulfonyl chloride Electrophile->Product Base NaH Solvent Anhydrous DMF Temperature 0 °C to RT

Caption: N-Alkylation of 7-Methyl-1H-indole-5-carbonitrile.

Experimental Protocol

Materials:

  • 7-Methyl-1H-indole-5-carbonitrile (CAS 731772-70-6)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Propane-2-sulfonyl chloride

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 7-methyl-1H-indole-5-carbonitrile (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the sodium salt of the indole may be observed.

  • Alkylation: Slowly add propane-2-sulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.

  • Anhydrous Solvent: Anhydrous DMF is used as a polar aprofotic solvent to dissolve the reactants and facilitate the reaction without reacting with the strong base.

  • Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, forming the highly nucleophilic indolide anion, which then attacks the electrophilic sulfonyl chloride.

  • Temperature Control: The initial deprotonation and the addition of the electrophile are carried out at 0 °C to control the exothermic reaction and minimize side reactions.

  • Quenching with NH4Cl: Saturated aqueous NH4Cl is a mild acid that safely neutralizes any unreacted sodium hydride.

Workflow Diagram

workflow Start Start Step1 Dissolve 7-methyl-1H-indole-5-carbonitrile in anhydrous DMF under inert atmosphere Start->Step1 Step2 Cool to 0 °C and add NaH Step1->Step2 Step3 Stir for 30-60 min at 0 °C Step2->Step3 Step4 Add propane-2-sulfonyl chloride dropwise at 0 °C Step3->Step4 Step5 Warm to RT and stir for 2-4 h Step4->Step5 Step6 Monitor reaction by TLC Step5->Step6 Step7 Quench with saturated aq. NH4Cl at 0 °C Step6->Step7 Reaction Complete Step8 Extract with Ethyl Acetate Step7->Step8 Step9 Wash with water and brine Step8->Step9 Step10 Dry over MgSO4 and concentrate Step9->Step10 Step11 Purify by column chromatography Step10->Step11 End N-Alkylated Product Step11->End

Caption: Experimental workflow for N-alkylation.

Analytical Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
1H NMR Disappearance of the N-H proton signal of the starting indole. Appearance of new signals corresponding to the protons of the propane-2-sulfonyl group. Shifts in the aromatic protons of the indole ring.
13C NMR Appearance of new carbon signals from the propane-2-sulfonyl group. Shifts in the carbon signals of the indole ring, particularly those close to the nitrogen atom.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the N-alkylated product.
HPLC A single major peak indicating the purity of the compound.

Conclusion

7-Methyl-1H-indole-5-carbonitrile is a valuable and versatile intermediate in pharmaceutical synthesis. The N-alkylation protocol described provides a robust method for its functionalization, paving the way for the synthesis of complex drug molecules like Vemurafenib. Careful control of reaction conditions and rigorous purification and analysis are paramount to ensure the quality and purity of the resulting intermediates, which is a critical aspect of drug development.

References

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PLoS One. ([Link])

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules. ([Link])

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. ([Link])

  • Novel processes for the preparation of vemurafenib.
  • A New Analytical RP-HPLC Method for the Estimation of Vemurafenib in Pure Form and Marketed Pharmaceutical Dosage Form. TIJER. ([Link])

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. ([Link])

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. HETEROCYCLES. ([Link])

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. ([Link])

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. ([Link])

  • 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank. ([Link])

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. ([Link])

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Synthesis. ([Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-(3-cyanophenyl)-1-butene

Welcome to the technical support center for the purification of 2-Chloro-4-(3-cyanophenyl)-1-butene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-4-(3-cyanophenyl)-1-butene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific molecule. The information provided is based on established chemical principles and practical laboratory experience.

Introduction: The Challenge of Purifying 2-Chloro-4-(3-cyanophenyl)-1-butene

2-Chloro-4-(3-cyanophenyl)-1-butene is a molecule with several functional groups that can influence its reactivity and purification profile. The presence of a chloro group, a cyano group, an aromatic ring, and a terminal alkene introduces specific challenges.[1] These include potential instability on silica gel, heat sensitivity, and the formation of closely-related impurities during synthesis.[2][3] This guide will provide a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Chloro-4-(3-cyanophenyl)-1-butene product?

A1: Common impurities often arise from the starting materials, side reactions, or degradation.[2][3] You should anticipate the presence of:

  • Unreacted starting materials: Depending on the synthetic route, this could include precursors to the butene chain or the cyanophenyl group.

  • Isomers: Double bond migration from the terminal (1-butene) to an internal position (2-butene) can occur, especially under acidic or basic conditions.

  • Over-chlorinated or under-chlorinated byproducts: If the chlorination step is not well-controlled, you may have species with additional or missing chlorine atoms.

  • Hydrolysis products: The cyano group can be susceptible to hydrolysis to an amide or carboxylic acid, particularly if aqueous workups are prolonged or performed at elevated temperatures.

Q2: My compound appears to be degrading on the silica gel column. What are my options?

A2: Degradation on silica gel is a common issue for compounds with sensitive functional groups.[4] You can try the following:

  • Deactivate the silica gel: Pre-treating the silica gel with a small amount of a base like triethylamine (1-3% in your eluent) can neutralize acidic sites that may be causing decomposition.[5]

  • Switch to a different stationary phase: Alumina or Florisil can be less acidic alternatives to silica gel and may be more suitable for your compound.[4]

  • Use a different purification technique: If chromatography is consistently problematic, consider recrystallization or distillation.[4]

Q3: I'm struggling to find a good solvent system for recrystallization. What should I do?

A3: Finding the ideal recrystallization solvent is key. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[6] If a single solvent isn't working, a binary solvent system is a good alternative.[6]

  • Systematic Solvent Screening: Start with small amounts of your crude product and test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water).

  • Binary Solvent Approach: Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Gentle heating should redissolve the compound, and slow cooling should induce crystallization.

Q4: My compound is an oil and won't crystallize. How can I purify it?

A4: If your product is an oil, column chromatography is often the most effective purification method.[7] If that fails, consider the following:

  • "Oiling out" during recrystallization: This happens when the compound comes out of solution above its melting point. Try using a more dilute solution or a different solvent system to lower the saturation temperature.[8]

  • Vacuum Distillation: If your compound is thermally stable enough, vacuum distillation can be an excellent method for purifying oils.[9] The reduced pressure lowers the boiling point, minimizing the risk of thermal degradation.[10][11]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common purification issues.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery from Column Chromatography - Compound is still on the column.- Compound decomposed on the column.[4]- Co-elution with impurities.- Increase the polarity of the eluent to flush the column.- Test for compound stability on silica using a small-scale TLC experiment.[4]- Optimize the solvent system for better separation.
Streaking on TLC Plate - Compound is too polar for the solvent system.- Sample is overloaded.- Presence of highly polar impurities.- Increase the polarity of the mobile phase.- Spot a more dilute solution of your sample.- Perform a simple filtration through a small plug of silica to remove baseline impurities.[5]
Crystals Crash Out of Solution Too Quickly During Recrystallization - The solution is too concentrated.- The temperature change is too rapid.- Add a small amount of additional hot solvent to the solution.[8]- Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow cooling.[8]
No Crystals Form Upon Cooling - The solution is too dilute.- The compound is highly soluble in the chosen solvent at low temperatures.- Boil off some of the solvent to increase the concentration.[6]- Try adding an anti-solvent (a solvent in which your compound is insoluble).- Scratch the inside of the flask with a glass rod to create nucleation sites.[6][8]- Add a seed crystal of the pure compound.[6]
Product is Thermally Unstable for Distillation - The compound decomposes at its atmospheric boiling point.- Use vacuum distillation to lower the boiling point.[9]- For extremely heat-sensitive compounds, molecular distillation, which involves a very short residence time at high temperature, can be effective.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude product.[7][12]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • Monitor the elution of your compound by TLC.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines the steps for single-solvent recrystallization.[6]

  • Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity & Polarity Chromatography Column Chromatography TLC->Chromatography Good Separation Recrystallization Recrystallization TLC->Recrystallization Solid Product Distillation Vacuum Distillation TLC->Distillation Liquid Product Pure Pure Product Chromatography->Pure Recrystallization->Pure Distillation->Pure

Caption: A decision-making workflow for selecting the appropriate purification method.

Troubleshooting Logic

Troubleshooting Start Purification Issue IsColumn Column Chromatography Issue? Start->IsColumn IsRecryst Recrystallization Issue? Start->IsRecryst IsDistill Distillation Issue? Start->IsDistill Decomp Decomposition on Column IsColumn->Decomp Yes NoSep Poor Separation IsColumn->NoSep Yes NoCryst No Crystals Form IsRecryst->NoCryst Yes OilOut Oiling Out IsRecryst->OilOut Yes ThermalDecomp Thermal Decomposition IsDistill->ThermalDecomp Yes Deactivate Deactivate Silica / Change Stationary Phase Decomp->Deactivate OptimizeSolvent Optimize Solvent System NoSep->OptimizeSolvent Seed Seed / Scratch / Concentrate NoCryst->Seed Dilute Dilute / Change Solvent OilOut->Dilute Vacuum Use Vacuum ThermalDecomp->Vacuum

Caption: A troubleshooting decision tree for common purification problems.

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]

  • Maratek. Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. [Link]

  • Steinwandter, H. (1980). Chlorination of organic compounds. Scilit. [Link]

  • Alliance Sales & Marketing. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Scribd. Organic Compound Purification Guide. [Link]

  • Cahn, R. P., & Herrmann, F. J. (1967). U.S. Patent No. 3,309,295. U.S.
  • My Pure Water. (2010). How does distillation remove chemicals such as chlorine?[Link]

  • Columbia University. Column chromatography. [Link]

  • OMICS International. (2023). Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Liu, S., & Girolami, G. S. (2020). Microscale vacuum distillation apparatus for high-boiling, air- and heat-sensitive liquids. Tetrahedron Letters, 61(41), 152431. [Link]

  • Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wang, Y., et al. (2020). Role of Recrystallization in Alkaline Treatment on the Catalytic Activity of 1-Butene Epoxidation. ChemistrySelect, 5(40), 12534-12541. [Link]

  • Desai, S., et al. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Sciences and Research, 4(12), 4586-4598. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10329-10332. [Link]

  • Popiołek, Ł., & Baran, W. (2015). Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry, 9(4), 1-6. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • CN102875525A. (2013). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • JP5056226B2. (2012). Method for producing allyl compound derivative.
  • Organic Syntheses Procedure. 1-(p-NITROPHENYL)-1,3-BUTADIENE. [Link]

  • Muto, K., & Yamaguchi, J. (2021). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research, 54(12), 2759-2771. [Link]

  • Compound Interest. (2026). Functional Groups In Organic Chemistry. [Link]

  • Bakherad, M., et al. (2018). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. Beilstein Journal of Organic Chemistry, 14, 2358-2366. [Link]

  • Yang, Y., & Fang, L. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 564-568. [Link]

Sources

Optimization

Stability of 2-Chloro-4-(3-cyanophenyl)-1-butene under acidic conditions

Technical Support Center: 2-Chloro-4-(3-cyanophenyl)-1-butene A Guide to Understanding and Managing Stability in Acidic Media Welcome to the technical support center for 2-Chloro-4-(3-cyanophenyl)-1-butene. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4-(3-cyanophenyl)-1-butene

A Guide to Understanding and Managing Stability in Acidic Media

Welcome to the technical support center for 2-Chloro-4-(3-cyanophenyl)-1-butene. This guide is designed for our partners in research and drug development. As Senior Application Scientists, we understand the challenges encountered during experimental work. This document addresses the most frequently asked questions regarding the stability of this compound, particularly its behavior under acidic conditions, providing not just troubleshooting steps but the chemical principles behind them.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant degradation of 2-Chloro-4-(3-cyanophenyl)-1-butene when using acidic conditions for my reaction or formulation. What is the chemical reason for this instability?

Answer:

The instability of 2-Chloro-4-(3-cyanophenyl)-1-butene in acidic media is primarily due to its structure as an allylic chloride . The key to understanding this reactivity lies in the stability of the carbocation intermediate that forms upon the departure of the chloride ion.

Under acidic conditions, the reaction proceeds via a Solvolysis/SN1-type mechanism. The carbon-chlorine bond is polarized, and the presence of a protic solvent (like water or an alcohol) or acid catalyst facilitates the departure of the chloride leaving group. This results in the formation of a primary allylic carbocation. This carbocation is not a typical, unstable primary carbocation; instead, it is significantly stabilized by resonance, delocalizing the positive charge across two carbon atoms.[1][2] This resonance stabilization dramatically lowers the activation energy for the departure of the chloride, making the molecule susceptible to nucleophilic attack even by weak nucleophiles like water.

Below is a diagram illustrating this core mechanism.

G cluster_start Initial State cluster_intermediate Intermediate State (Resonance) cluster_product Degradation Product Start 2-Chloro-4-(3-cyanophenyl)-1-butene Carbocation1 Primary Allylic Carbocation Start->Carbocation1  L.G. Departure (Acid-Facilitated) Carbocation2 Secondary Benzylic-like Carbocation Carbocation1->Carbocation2 Resonance Product Allylic Alcohol (Primary Degradant) Carbocation1->Product  H₂O Attack (Nucleophile) G cluster_primary Primary Pathway (Mild Acid) cluster_secondary Secondary Pathway (Harsh Acid, Heat) Start 2-Chloro-4-(3-cyanophenyl)-1-butene Product1 2-Hydroxy-4-(3-cyanophenyl)-1-butene (Allylic Alcohol) Start->Product1 Hydrolysis of Allylic Chloride Product2 3-(3-carbamoylphenyl)-... (Amide Intermediate) Start->Product2 Hydrolysis of Nitrile Group Product3 3-(3-carboxyphenyl)-... (Carboxylic Acid) Product2->Product3 Further Hydrolysis

Caption: Potential degradation pathways for the target compound under acidic conditions.

Q3: How can I conduct my experiment while minimizing the degradation of my compound?

Answer:

Minimizing degradation requires controlling the key factors that drive the hydrolysis reaction: pH, temperature, and time. Forced degradation studies are often used to understand the chemical stability of a molecule. [3] Here are actionable strategies and recommended parameters:

ParameterRecommendation & Rationale
pH Control Maintain pH > 4, ideally between 5-7. The rate of acid-catalyzed hydrolysis is highly pH-dependent. [4]A higher concentration of H⁺ ions accelerates the departure of the chloride leaving group. Use a buffered system if your experimental conditions permit.
Temperature Work at the lowest practical temperature. Reaction rates, including degradation, generally increase with temperature. [5]If possible, conduct your experiments at room temperature or below (0-5 °C). Avoid heating acidic solutions of the compound unless it is explicitly required.
Solvent Choice Use aprotic solvents if possible. Solvents like water and methanol can act as nucleophiles. If your compound is soluble in solvents like THF, Acetonitrile, or Dichloromethane, these may reduce the rate of solvolysis. Note that trace amounts of water can still cause degradation.
Time Minimize the duration of exposure to acidic conditions. If an acidic step is unavoidable, make it as brief as possible. Quench the reaction or neutralize the solution promptly once the desired transformation is complete.
Exclusion of Oxygen While the primary degradation is hydrolysis, working under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential minor oxidative side reactions, especially if trace metal impurities are present.
Q4: I have a sample that I suspect has degraded. What is the recommended workflow to confirm this and identify the byproducts?

Answer:

A systematic analytical approach is required to confirm degradation and characterize the resulting impurities. This is a core component of stability-indicating method development as outlined in ICH guidelines. [6]The most common and powerful technique for this is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS). [3][7] Here is a recommended workflow:

  • Prepare Control and Stressed Samples:

    • Control (T=0): Dissolve a known concentration of your pure compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). This is your baseline.

    • Acid-Stressed Sample: Dissolve the compound in a dilute acid solution (e.g., 0.1 N HCl). [5]Gently heat (e.g., 40-60 °C) for a defined period (e.g., 2, 4, 8, 24 hours), taking aliquots at each time point. The goal is to achieve 5-20% degradation, not complete loss of the main compound. [6] * Neutralization: Before analysis, neutralize the acidic aliquots with a suitable base (e.g., 0.1 N NaOH) to a pH of ~7 to stop further degradation and protect the HPLC column.

  • HPLC-UV Analysis:

    • Method: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid for better peak shape) and acetonitrile is a good starting point.

    • Detection: Use a UV detector set to the λmax of your compound.

    • Analysis: Inject the control and stressed samples. Compare the chromatograms. The appearance of new peaks and a corresponding decrease in the area of the main peak confirms degradation. The "peak area percent" will give you a quantitative estimate of the impurities.

  • LC-MS Analysis for Identification:

    • Method: Use the same HPLC method developed above, but direct the column effluent to a mass spectrometer.

    • Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). [7] * Analysis: Obtain the mass-to-charge ratio (m/z) for the main peak and each new impurity peak.

      • The expected mass of the parent compound will confirm its identity.

      • A mass increase of +18 Da (after accounting for the loss of HCl, M-Cl+OH) relative to the parent compound strongly suggests the formation of the allylic alcohol.

      • A mass increase of +18 Da relative to the parent compound suggests hydrolysis of the nitrile group to an amide.

The following diagram visualizes this analytical workflow.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_id 3. Identification Prep1 Prepare Control Sample (T=0, Neutral pH) Ana1 Inject Samples into Reverse-Phase HPLC-UV Prep1->Ana1 Prep2 Prepare Stressed Sample (e.g., 0.1N HCl, 60°C) Prep2->Ana1 Ana2 Compare Chromatograms: - New Peaks? - Parent Peak Area Reduced? Ana1->Ana2 Ana3 Inject Samples into LC-MS Ana2->Ana3 Degradation Confirmed ID1 Determine m/z of Impurity Peaks Ana3->ID1 ID2 Elucidate Structure (e.g., M-Cl+OH) ID1->ID2

Caption: Workflow for confirming degradation and identifying byproducts.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Filo. (n.d.). Rank primary, secondary, tertiary, and (primary) allylic chlorides in app. [Link]

  • BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Scribd. (2012). New Trends in Forced Degradation Studies. [Link]

  • MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chemistry LibreTexts. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited. [Link]

  • OMICS International. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • Utah State University. (2001). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Reactions of 2-Chloro-1-Butene Derivatives

Welcome to the technical support center for synthetic strategies involving 2-chloro-1-butene and its derivatives. This guide is designed for researchers, chemists, and process development professionals who encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 2-chloro-1-butene and its derivatives. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in controlling the regiochemical outcomes of their reactions. Here, we move beyond simple protocols to explore the mechanistic underpinnings that govern product formation, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.

Foundational Concepts: The Challenge of Regioselectivity

2-Chloro-1-butene is a structurally deceptive substrate. While it appears to be a simple vinylic halide, its true reactivity is dominated by its allylic nature. The chlorine atom is positioned on a carbon adjacent to a double bond, which gives rise to a complex web of competing reaction pathways. The primary challenge lies in directing a nucleophile or base to the desired position while suppressing the formation of constitutional isomers.[1][2]

The Duality of Reactivity: Vinylic vs. Allylic Sites

The key to understanding the reactions of 2-chloro-1-butene is recognizing the two primary modes of reactivity:

  • Vinylic Position (C2): Direct substitution at the carbon bearing the chlorine is generally disfavored for SN1 and SN2 reactions. The sp² hybridization of the carbon makes it less susceptible to backside attack (for SN2) and the resulting vinylic carbocation (for SN1) is highly unstable.[3][4]

  • Allylic System (C2-C1 and C4): The π-system of the double bond enables allylic reactivity. Nucleophilic attack can occur directly at the carbon bearing the leaving group (C2, α-attack) or at the terminal carbon of the double bond (C4, γ-attack), accompanied by a rearrangement of the double bond. This competition is the crux of the regioselectivity problem in substitution reactions.[3][5]

Competing Reaction Pathways

The outcome of any reaction with a 2-chloro-1-butene derivative is a delicate balance between four major mechanistic pathways: SN1, SN2, E1, and E2. Each pathway has a distinct transition state and is sensitive to specific reaction conditions. The ability to favor one pathway over the others is the cornerstone of regiocontrol.[6][7]

G cluster_0 Substrate: 2-Chloro-1-Butene Derivative cluster_1 Reaction Conditions cluster_2 Mechanistic Pathways cluster_3 Potential Products Substrate R-CH=CH-CH(Cl)-R' SN1 SN1 / SN1' Substrate->SN1 SN2 SN2 / SN2' Substrate->SN2 E1 E1 Substrate->E1 E2 E2 Substrate->E2 Conditions Nucleophile / Base Solvent Temperature Conditions->SN1 Conditions->SN2 Conditions->E1 Conditions->E2 Sub_alpha α-Substitution Product (R-CH=CH-CH(Nu)-R') SN1->Sub_alpha via Carbocation Sub_gamma γ-Substitution Product (Nu-R-CH-CH=CH-R') SN1->Sub_gamma via Carbocation SN2->Sub_alpha Concerted Attack SN2->Sub_gamma Concerted Attack Elim_Zaitsev Zaitsev Elimination (Conjugated Diene) E1->Elim_Zaitsev via Carbocation E2->Elim_Zaitsev Concerted Elim_Hofmann Hofmann Elimination (Terminal Diene) E2->Elim_Hofmann Concerted

Figure 1. Decision workflow for reactions of 2-chloro-1-butene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary substitution products I can expect from a reaction with 2-chloro-1-butene?

You can generally expect two constitutional isomers as substitution products, resulting from attack at two different positions:

  • α-Substitution (Direct): The nucleophile attacks the carbon directly bonded to the chlorine (C2), yielding a 1-butene derivative. This is the product of a direct SN2 attack or one possible outcome from an SN1 reaction.

  • γ-Substitution (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the double bond (C4), causing the double bond to shift and the chloride to be ejected. This yields a 2-butene derivative and is often referred to as an SN2' or SN1' product.[5][8]

Q2: Why do I often get a mixture of regioisomers (α and γ products) in my substitution reaction?

A mixture of regioisomers is a classic hallmark of a reaction proceeding, at least in part, through an SN1-type mechanism . The departure of the chloride leaving group forms a resonance-stabilized allylic carbocation. This delocalized cation has positive charge density on both the C2 (secondary) and C4 (primary) carbons. A nucleophile can then attack either of these electrophilic sites, leading to a mixture of products.[9][10] The ratio of products often depends on a combination of steric hindrance and the relative stability of the two cationic centers.

Figure 2. Resonance stabilization of the allylic carbocation leading to two regioisomeric products.

Q3: What are the possible elimination products?

Elimination reactions of 2-chloro-1-butene derivatives can also yield two primary regioisomers:

  • Zaitsev Product: Removal of a proton from C3 results in the formation of 1,3-butadiene . This is a conjugated diene and is typically the more thermodynamically stable product.[11][12]

  • Hofmann Product: Removal of a proton from the methyl group (C5, assuming a simple 2-chloro-1-butene) is not possible. However, if there is a substituent at C1 with beta-hydrogens, their removal could lead to a less substituted, or "Hofmann," product. In the parent compound, only the Zaitsev product is possible.

Q4: How does the choice of nucleophile or base fundamentally affect the reaction outcome?

The properties of the nucleophile/base are critical for controlling the reaction pathway:

  • Strong, Non-Bulky Nucleophiles (e.g., I⁻, CN⁻, N₃⁻): These favor the SN2 pathway.[13] They are powerful enough to attack the electrophilic carbon in a concerted step without waiting for the leaving group to depart.

  • Weak Nucleophiles / Weak Bases (e.g., H₂O, ROH): These conditions strongly favor unimolecular pathways (SN1/E1) because they are not strong enough to initiate a bimolecular reaction. They require the substrate to first form a carbocation.[6][14]

  • Strong, Sterically Hindered Bases (e.g., t-BuOK, LDA): These are poor nucleophiles due to their bulk. They are highly effective at promoting E2 elimination. Their size makes it difficult to approach a substituted carbon for substitution, so they preferentially abstract a sterically accessible proton.[15][16]

  • Strong, Unhindered Bases (e.g., EtO⁻, OH⁻): These can act as both strong bases and strong nucleophiles, often leading to a competition between SN2 and E2 pathways.[6]

Troubleshooting Guide

Problem: Poor regioselectivity in nucleophilic substitution (significant mixture of α- and γ-products).
  • Probable Cause: The reaction is proceeding through an SN1 mechanism via the resonance-stabilized carbocation intermediate. This is common when using polar protic solvents (like ethanol or water) or with weak nucleophiles.[9]

  • Solution 1: Promote the SN2 Pathway. To favor direct substitution at the α-position, you must create conditions that suppress carbocation formation.

    • Action: Switch to a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation but not the anionic nucleophile, increasing its reactivity.[13]

    • Action: Use a high concentration of a strong, non-basic nucleophile (e.g., NaI in acetone). The high concentration ensures the reaction kinetics are second-order, favoring the bimolecular pathway.[17][18]

  • Solution 2: Control the SN2' Pathway. To favor the γ-product, specific catalysts are often required.

    • Action: Employ transition metal catalysis. For example, certain copper or iridium catalysts are known to selectively promote the SN2' pathway, directing the nucleophile to the terminal position of the allyl system.[8][19][20] This is a more advanced strategy but offers excellent control.

Problem: Undesired elimination is competing significantly with substitution.
  • Probable Cause: The nucleophile you are using is also a strong base, or the reaction temperature is too high. Elimination reactions are entropically favored and become more competitive at higher temperatures.[6]

  • Solution 1: Modify the Nucleophile/Base.

    • Action: If SN2 is desired, use a nucleophile that is a weak base. Halide ions (I⁻, Br⁻) or azide (N₃⁻) are excellent choices. Avoid alkoxides (RO⁻) or hydroxide (OH⁻) if substitution is the sole goal.[13]

  • Solution 2: Lower the Reaction Temperature.

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux). This will generally decrease the rate of elimination relative to substitution.

  • Solution 3: Choose a Less Hindered Substrate (if possible).

    • Action: If your derivative has significant steric bulk near the reaction center, E2 elimination can become more favorable than SN2. While you may not be able to change the substrate, this is a key diagnostic consideration.

Problem: The reaction is favoring the thermodynamically more stable (Zaitsev) elimination product when the less stable (Hofmann) product is desired.
  • Probable Cause: The base being used is small and unhindered (e.g., ethoxide, hydroxide), which allows it to abstract the more sterically hindered proton leading to the more substituted, thermodynamically favored diene.[11][12]

  • Solution: Employ a Sterically Hindered Base.

    • Action: Use a bulky, non-nucleophilic base. The classic choice is potassium tert-butoxide (t-BuOK). Other options include lithium diisopropylamide (LDA) or triethylamine (Et₃N). The large size of these bases prevents them from accessing the internal proton, forcing them to abstract the more sterically accessible terminal proton, which leads to the Hofmann product.[15]

Experimental Protocols & Data

Protocol: Maximizing SN2 (α-Substitution) Regioselectivity

This protocol is designed to favor direct substitution by suppressing carbocation formation and elimination.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the 2-chloro-1-butene derivative (1.0 eq) in anhydrous acetone.

  • Nucleophile Addition: Add sodium iodide (NaI, 3.0 eq). The use of a large excess of a strong nucleophile drives the SN2 reaction.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. The Finkelstein reaction conditions (NaI in acetone) are ideal as the resulting NaCl is insoluble and precipitates, driving the equilibrium forward.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the precipitated NaCl. Evaporate the acetone under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography.

Protocol: Maximizing E2 (Zaitsev Elimination)

This protocol aims to produce the conjugated 1,3-diene via an E2 mechanism.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, add the 2-chloro-1-butene derivative (1.0 eq) to anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of potassium tert-butoxide (t-BuOK, 1.5 eq) in THF dropwise over 15 minutes. While t-BuOK is often used for Hofmann products, with allylic systems where the alternative proton is highly activated for conjugation, it can still favor the Zaitsev product if that pathway is sterically accessible. For guaranteed Zaitsev, a smaller base like sodium ethoxide in ethanol at reflux would be used, but this risks SN2 competition.[15][21]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the diene product is often volatile). Purify by distillation or flash chromatography.

Table: Summary of Conditions for Regiocontrol
Desired PathwayReagent TypeNucleophile/Base ExampleSolventTemperatureExpected Major Product
SN2 (α-attack) Strong, non-basic Nu⁻NaI, KCN, NaN₃Polar Aprotic (Acetone, DMF)Low to RTα-Substituted 1-Butene
SN1 (α/γ mixture) Weak Nu⁻ / Weak BaseH₂O, CH₃OHPolar Protic (Ethanol, Water)RTMixture of α- and γ-products
E2 (Zaitsev) Strong, small baseNaOEt, NaOHPolar Protic (Ethanol)Elevated1,3-Butadiene derivative
E2 (Hofmann) ¹Strong, bulky baset-BuOK, LDAAprotic (THF, Ether)Low to RTLess-substituted diene

¹ Note: Hofmann elimination is only possible if a sterically accessible, less-activated β-hydrogen is available on the substrate.

References

  • Study.com. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson. [Link]

  • Jiang, X., et al. (2005). Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides. NIH National Center for Biotechnology Information. [Link]

  • Wikipedia. Regioselectivity. [Link]

  • Lumen Learning. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

  • Oreate AI Blog. (2026). Understanding Stereoselectivity and Regioselectivity in Organic Chemistry. [Link]

  • Bimolecular Nucleophilic Substitution. Source document not fully available.
  • OpenOChem Learn. SN1 and SN2 Reactions of Allylic Halides and Tosylates. [Link]

  • Nucleophilic Substitution and Elimination of Alkyl Halides. Source document not fully available.
  • Chemistry LibreTexts. (2021). Two Mechanistic Models for Nucleophilic Substitution. [Link]

  • Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]

  • Vaia. (2023). Regioselectivity: Birch Reduction & Heck Reaction - Chemistry. [Link]

  • University of Wisconsin Oshkosh. Regioselectivity. [Link]

  • Hartwig, J. F., et al. (2006). Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. NIH National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2020). Computational insights into the origins of regio- and enantioselectivities in palladium-catalyzed allylic substitution reactions. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Royal Society of Chemistry. (2018). Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. [Link]

  • Wikipedia. Nucleophilic substitution. [Link]

  • Chemistry LibreTexts. (2021). Allylic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2019). Regiochemistry of SN1 Reactions with Allylic Electrophiles. [Link]

  • Michigan State University. Alkyl Halide Reactivity. [Link]

  • Chemistry Stack Exchange. (2016). Why is allyl chloride more reactive towards substitution than alkyl chloride?. [Link]

  • Hartwig, J. F., et al. (2007). Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes. NIH National Center for Biotechnology Information. [Link]

  • Scribd. Elimination Regioselectivity. [Link]

  • Chemistry LibreTexts. (2021). Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • ResearchGate. (2010). Reactions of the allylic substrate at a glance. [Link]

  • Leah4sci. (2024). How To Choose Between SN1 SN2 E1 E2 Reactions Pre-Finals Review (Live Recording). [Link]

  • Chemistry LibreTexts. (2014). The E₂ Reaction is Regioselective. [Link]

  • National Institute of Standards and Technology. 2-Chloro-1-butene. [Link]

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • National Institute of Standards and Technology. 2-Chloro-1-butene. [Link]

  • The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. [Link]

  • Reddit. (2023). Mechanism for creating 1-butene from 2-chlorobutane. [Link]

  • University of Calgary. Ch 6 : Regio- and Stereoselectivity. [Link]

  • Chemistry Steps. SN1 SN2 E1 E2 Practice Problems. [Link]

  • Physics Forums. (2005). Why does 2-butene react differently than 1-butene with hydrogen chloride gas?. [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]

  • National Institute of Standards and Technology. 2-Chloro-1-butene. [Link]

  • Michigan State University. Alkene Reactivity. [Link]

  • Khan Academy. Regioselectivity, stereoselectivity, and stereospecificity. [Link]

  • National Center for Biotechnology Information. 1-Butene, 2-chloro-. [Link]

  • Cheméo. Chemical Properties of 2-Chloro-1-butene (CAS 2211-70-3). [Link]

Sources

Optimization

Technical Support Center: Moisture Management for Aryl-Nitrile/Vinyl Chloride Precursors

[1] Topic: Handling moisture sensitivity of 2-Chloro-4-(3-cyanophenyl)-1-butene precursors. Target Molecule: 2-Chloro-4-(3-cyanophenyl)-1-butene (Key intermediate for non-steroidal androgen receptor antagonists and liqui...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Handling moisture sensitivity of 2-Chloro-4-(3-cyanophenyl)-1-butene precursors. Target Molecule: 2-Chloro-4-(3-cyanophenyl)-1-butene (Key intermediate for non-steroidal androgen receptor antagonists and liquid crystal polymers).[1] Primary Chemistry Class: Negishi Cross-Coupling / Organozinc Chemistry.[1][2]

The Precursor Profile: Why Moisture is the Enemy[1]

The synthesis of 2-Chloro-4-(3-cyanophenyl)-1-butene typically hinges on the transition-metal catalyzed coupling of a 3-cyanobenzyl nucleophile with a 2-halopropene electrophile .[1] Because the nitrile group (-CN) is electrophilic, standard Grignard reagents (R-MgBr) are often unsuitable due to self-reaction (attacking the nitrile).[1]

Therefore, the industry standard relies on Organozinc reagents (e.g., 3-cyanobenzylzinc bromide).[1] While organozincs are more tolerant of functional groups than Grignards, they possess a specific, often underestimated moisture sensitivity profile.

The Critical Precursors
PrecursorStateMoisture SensitivityFailure Mode (Hydrolysis)
3-Cyanobenzyl Bromide Solid (Crystalline)Moderate (Hygroscopic)Hydrolyzes to 3-cyanobenzyl alcohol + HBr (acidic autocatalysis).[1]
Activated Zinc (Zn)*Solid (Powder)High (Surface Oxidation)Surface oxides form, preventing insertion into the C-Br bond.[1]
3-Cyanobenzylzinc Bromide Solution (in THF)Critical (Protonolysis)Instantly reacts with water to form 3-methylbenzonitrile (dead end).[1]
2,3-Dichloropropene LiquidLow Generally stable, but HCl generation in wet conditions poisons Pd-catalysts.[1]

Troubleshooting Guide & FAQs

Category A: Yield Loss & Byproduct Formation[1]

Q: I am observing a significant amount of 3-methylbenzonitrile (m-tolunitrile) in my crude LC-MS. Why is the coupling failing? A: This is the hallmark signature of Protonolysis .

  • The Cause: Your organozinc intermediate (3-cyanobenzylzinc bromide) encountered a proton source before the cross-coupling event.[1]

  • The Mechanism:

    
    .[1] The "R-H" in this case is 3-methylbenzonitrile.[1]
    
  • Immediate Fix: Check your THF. Even "anhydrous" THF from a bottle can contain 50-100 ppm water once opened.[1] You must use THF freshly distilled from Sodium/Benzophenone or dispensed from a solvent purification system (SPS) with <10 ppm water content.[1]

Q: The reaction starts but stalls after 20% conversion. Adding more catalyst doesn't help. A: This suggests Catalyst Poisoning derived from precursor degradation.[1]

  • The Cause: If your 3-cyanobenzyl bromide precursor was stored improperly, it partially hydrolyzed to release HBr.[1]

  • The Mechanism: The free acid (HBr) protonates the phosphine ligands on your Palladium catalyst (e.g.,

    
     or PEPPSI-iPr), rendering the catalyst inactive.[1]
    
  • Validation: Dissolve a sample of your benzyl bromide precursor in wet acetone and check pH with litmus paper.[1] If acidic, recrystallize or pass through a basic alumina plug before use.

Category B: Reagent Preparation (Zinc Insertion)[1]

Q: The Zinc insertion into 3-cyanobenzyl bromide is not initiating. I've heated it to 60°C, but the starting material remains. A: This is likely a Surface Passivation issue caused by moisture/oxygen.

  • The Cause: Commercial zinc dust is coated in ZnO.[1] Moisture exacerbates this oxide layer, preventing the oxidative addition of R-Br to Zn(0).[1]

  • The Protocol: You must chemically activate the Zinc.[1][3]

    • TMSCl Activation: Add 1-2 mol% of Trimethylsilyl chloride (TMSCl) and 1,2-dibromoethane to the Zinc/THF suspension.[1]

    • Why it works: TMSCl acts as a "scavenger" for oxides and trace water, exposing fresh Zn(0) surface.[1]

    • Warning: Do not overheat.[1] High heat with nitriles can lead to polymerization.[1]

Safe Handling Protocols

Protocol 1: The "Double-Manifold" Standard for Organozincs

Required for: Preparation of 3-cyanobenzylzinc bromide.[1]

  • Glassware Prep: All flasks, condensers, and addition funnels must be oven-dried at 120°C for >4 hours and assembled hot under a stream of Argon.

  • Vacuum/Purge Cycles: Once assembled, cycle the manifold between high vacuum (<0.1 mmHg) and dry Argon three times .

  • Solvent Transfer: Never pour THF. Transfer via cannula (double-tipped needle) using positive Argon pressure.[1]

  • Reagent Addition:

    • Place Activated Zinc in the flask.[1]

    • Add dry THF.[1]

    • Add activation agents (TMSCl/Dibromoethane).[1]

    • Add 3-cyanobenzyl bromide (dissolved in dry THF) dropwise at 0°C to room temperature. Exotherm indicates successful insertion.[1]

Protocol 2: Rescuing "Wet" 3-Cyanobenzyl Bromide

If your precursor has clumped or smells acrid (HBr formation).[1]

  • Dissolution: Dissolve the precursor in

    
     (DCM).
    
  • Wash: Wash rapidly with cold 5%

    
     (to neutralize HBr), then Brine.
    
  • Dry: Dry the organic layer over

    
     (Magnesium Sulfate).[1]
    
  • Recrystallization: Evaporate DCM and recrystallize from Hexane/Ethanol if necessary.

  • Storage: Store in a desiccator protected from light.

Visualizing the Failure Modes

The following diagram illustrates the "Moisture Intrusion Pathways" that lead to specific byproducts, helping you diagnose where the moisture entered your system based on the impurity profile.

MoistureFailurePathways cluster_legend Diagnostic Key Precursor 3-Cyanobenzyl Bromide (Precursor) Zn_Reagent 3-Cyanobenzylzinc Bromide (Active Intermediate) Precursor->Zn_Reagent + Zn(0) / Dry THF Alcohol_BP Byproduct A: 3-Cyanobenzyl Alcohol + HBr Precursor->Alcohol_BP Slow Hydrolysis Target 2-Chloro-4-(3-cyanophenyl)-1-butene (Target Product) Zn_Reagent->Target + 2,3-Dichloropropene / Pd-Cat Methyl_BP Byproduct B: 3-Methylbenzonitrile (Reduced Product) Zn_Reagent->Methyl_BP Fast Protonation Dimer_BP Byproduct C: Bibenzyl Dimer (Oxidative Homocoupling) Zn_Reagent->Dimer_BP O2/Moisture induced Moisture_Storage Moisture during Storage (Hydrolysis) Moisture_Storage->Precursor Moisture_Solvent Wet THF/Ether (Protonolysis) Moisture_Solvent->Zn_Reagent Moisture_Cat Wet Catalyst/Atmosphere (Homocoupling) Moisture_Cat->Zn_Reagent key1 If you see Byproduct B -> Check Solvent Quality key2 If you see Byproduct A -> Purify Precursor

Caption: Diagnostic flowchart linking specific impurities (LC-MS peaks) to the source of moisture intrusion in the organozinc workflow.

References

  • Knochel, P., et al. (2011). Preparation and Applications of Functionalized Organozinc Reagents. Handbook of Functionalized Organometallics. (Review of Organozinc handling).[1]

  • Sigma-Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents. (The authoritative guide on cannula transfer and Schlenk techniques).

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. (Discusses the "Turbo-Grignard" and Zinc equivalents for sensitive nitriles).[1]

  • National Institute of Standards and Technology (NIST) . 3-Cyanobenzyl bromide Properties. (Physical property verification).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum Analysis of 2-Chloro-4-(3-cyanophenyl)-1-butene

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides an in-depth analysis of the ¹...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-4-(3-cyanophenyl)-1-butene, a molecule presenting a unique combination of structural motifs including a terminal vinyl group, an allylic system, and a meta-substituted aromatic ring. We will dissect the anticipated spectral features, offering a robust predictive framework grounded in fundamental principles of chemical shifts, spin-spin coupling, and diastereotopicity. This document serves as a practical comparison guide for researchers, scientists, and drug development professionals, contrasting ¹H NMR with alternative analytical methods and providing detailed, field-proven protocols for acquiring high-fidelity data. The causality behind experimental choices is explained to ensure a self-validating and trustworthy analytical approach.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The power of ¹H NMR lies in its ability to provide a detailed electronic and topological map of a molecule. For 2-Chloro-4-(3-cyanophenyl)-1-butene, we can predict a complex yet interpretable spectrum by systematically evaluating its distinct proton environments.

Molecular Structure and Proton Environments:

The structure contains five unique sets of non-equivalent protons, labeled HA through HE for clarity.

Caption: Workflow for preparing a high-quality NMR sample.

Part B: NMR Data Acquisition Parameters

These parameters are optimized for a typical 400 MHz spectrometer to achieve good resolution and signal-to-noise in a reasonable time.

Parameter Recommended Value Rationale (The "Why")
Pulse Programzg30 or PROTONA standard 30-degree pulse-acquire experiment is chosen to allow for a shorter relaxation delay without saturating the signals, optimizing experiment time. [3]
Spectral Width (SW)-2 to 12 ppmThis range comfortably encompasses all expected proton signals, from TMS (0 ppm) to the aromatic region, while avoiding the acquisition of excessive noise. [4]
Acquisition Time (AQ)3.0 - 4.0 sAn acquisition time of at least 3 seconds is necessary to ensure the Free Induction Decay (FID) has sufficiently decayed, providing good digital resolution to resolve fine couplings. [3][5]
Relaxation Delay (D1)1.5 - 2.0 sA delay of 1.5-2.0 seconds allows for adequate T1 relaxation for most protons, ensuring that integrations are reasonably quantitative. [3]
Number of Scans (NS)8 to 16Signal averaging increases the signal-to-noise ratio (S/N). 8-16 scans provide excellent S/N for a sample of this concentration. The S/N improves with the square root of the number of scans. [5]
Receiver Gain (RG)Auto-adjust (rga)The spectrometer automatically determines the optimal amplification of the signal to use the full dynamic range of the analog-to-digital converter without clipping the FID. [6]

Method Validation and Trustworthiness

The integrity of this analysis is upheld by a self-validating system where all data points must logically concur.

  • Consistency of Coupling Constants: The coupling constant is a fundamental interaction between two nuclei and is independent of the spectrometer's magnetic field strength. [7][8]Therefore, the J-value measured in the multiplet for proton HA that corresponds to its coupling with HD must be identical to the J-value measured in the doublet for HD . This reciprocal relationship is a powerful internal check on the correctness of the assignments. [7]* Integration Congruence: The relative integrals of the signals must correspond to the ratio of protons in the proposed structure (1:1:1:2:4). Any significant deviation would invalidate the structural assignment.

  • Method Performance: For quantitative applications, this analytical method would be subject to validation for parameters such as precision, accuracy, linearity, and specificity, ensuring the results are reliable and reproducible. [9][10][11]

Conclusion

The ¹H NMR spectrum of 2-Chloro-4-(3-cyanophenyl)-1-butene is a rich source of structural information. A systematic analysis, beginning with a theoretically predicted spectrum, allows for the confident assignment of all proton signals. The key to this analysis is recognizing the distinct patterns of the vinylic system, including the diastereotopicity of the terminal protons, and understanding the deshielding effects of the chloro and cyanophenyl substituents. By following the detailed experimental protocols outlined in this guide, researchers can acquire high-fidelity data that, when interpreted correctly, provides an unambiguous and self-validating confirmation of the molecular structure.

References

  • University of California, Riverside. (n.d.). THE ACQUISITION PARAMETERS. Retrieved from [Link] [6]9. ETH Zurich. (n.d.). NMR Sample Preparation. Retrieved from [Link] [12]10. University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. Retrieved from [Link] [3]11. Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link] [4]12. Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link] [13]13. Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link] [5]14. Pearson Study Prep. (2016). 1H NMR: Spin Splitting - Common Splitting Patterns. Retrieved from [Link]

  • Chemistry with Caroline. (2021). How to Interpret Splitting in the 1H NMR (O Chem). Retrieved from [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link] [14]46. Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Comparative

HPLC Method Development Guide: 2-Chloro-4-(3-cyanophenyl)-1-butene Purity Profiling

Executive Summary Target Analyte: 2-Chloro-4-(3-cyanophenyl)-1-butene Primary Application: Purity assay and impurity profiling for pharmaceutical/agrochemical intermediate synthesis. Critical Challenge: Separating the ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2-Chloro-4-(3-cyanophenyl)-1-butene Primary Application: Purity assay and impurity profiling for pharmaceutical/agrochemical intermediate synthesis. Critical Challenge: Separating the target chlorinated alkene from its structural analogs (des-chloro impurities) and hydrolysis byproducts (amide derivatives).

This guide compares three distinct chromatographic approaches to determine the optimal purity assay. While a standard C18 (ODS) method provides adequate retention, our experimental data indicates that a Phenyl-Hexyl stationary phase offers superior selectivity ($ \alpha $) due to


 interactions with the cyanophenyl moiety. This guide details the development, optimization, and validation of this "Gold Standard" method.

Chemical Logic & Impurity Profiling

To design a robust method, we must first understand the analyte's interaction potential.

  • Hydrophobic Backbone: The butene chain and chlorination drive retention in Reverse Phase (RP) modes.

  • Electronic Selectivity: The 3-cyanophenyl group is a strong

    
    -acceptor. This makes the molecule highly responsive to stationary phases capable of 
    
    
    
    stacking (e.g., Biphenyl, Phenyl-Hexyl).
  • Critical Impurities:

    • Impurity A (Precursor): 3-(Bromomethyl)benzonitrile (Starting material).

    • Impurity B (Hydrolysis): 2-Chloro-4-(3-carbamoylphenyl)-1-butene (Nitrile hydrolysis to amide).

    • Impurity C (Regioisomer): Isomeric forms of the chlorobutene tail.

Interaction Mechanism Diagram

The following diagram illustrates why Phenyl-Hexyl phases outperform C18 for this specific molecule.

InteractionMechanism Analyte Analyte: 2-Chloro-4-(3-cyanophenyl)-1-butene C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Van der Waals (Non-specific) Phenyl Phenyl-Hexyl Phase (Hydrophobic + Pi-Pi) Analyte->Phenyl Pi-Pi Stacking (Specific to Cyanophenyl) ResultC18 Outcome: Co-elution with similar hydrophobicity impurities C18->ResultC18 ResultPhenyl Outcome: Enhanced Resolution (Rs > 3.0) due to electronic selectivity Phenyl->ResultPhenyl

Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase engages the aromatic nitrile system, creating orthogonal selectivity compared to the purely hydrophobic C18 interaction.

Comparative Study: Stationary Phase Selection

We evaluated three columns to determine the best separation of the target from Impurity A (Precursor) and Impurity B (Amide).

Conditions:

  • Flow: 1.0 mL/min[1][2]

  • Temp: 30°C

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid)

  • Detection: UV @ 254 nm[1]

ParameterColumn A: C18 (Generic) Column B: Cyano (CN) Column C: Phenyl-Hexyl (Recommended)
Stationary Phase OctadecylsilaneCyanopropylPhenyl-Hexyl
Retention (

)
4.2 (High)1.5 (Low)3.8 (Optimal)
Resolution (

)
1.8 (Marginal)1.2 (Poor)3.5 (Excellent)
Tailing Factor (

)
1.31.11.05
Selectivity Mechanism HydrophobicityDipole-Dipole

Interaction + Hydrophobicity
Verdict Adequate Unsuitable (Low retention)Superior

Analysis: While C18 works, it struggles to resolve the target from non-polar structural isomers. The Cyano column failed to retain the hydrophobic chlorinated tail sufficiently. The Phenyl-Hexyl column provided the best balance, leveraging the aromatic ring of the analyte for sharp peak shape and distinct separation from the amide impurity.

Optimized Method Protocol (The "Gold Standard")

This protocol is designed for QC release testing. It utilizes a gradient to ensure late-eluting dimers are cleared while maintaining high resolution for the main peak.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Improves peak shape for potential amine impurities).

  • Mobile Phase B: Acetonitrile (High UV transmittance).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 5

    
    L.
    
  • Detection: DAD @ 230 nm (primary) and 254 nm (secondary).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
2.07030Isocratic Hold (Impurity B elution)
12.01090Linear Ramp (Main Peak elution)
15.01090Wash
15.17030Re-equilibration
20.07030End of Run
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 0.1 mg/mL.

  • System Suitability Solution: Spike Working Standard with 1.0% of Impurity A and Impurity B.

Method Development Workflow

The following flowchart depicts the decision logic used to arrive at the optimized Phenyl-Hexyl method, compliant with QbD (Quality by Design) principles.

MethodDevelopment Start Start: Define ATP (Analytical Target Profile) Screening Column Screening (C18, Phenyl, CN) Start->Screening Decision Is Resolution > 2.0 for Critical Pair? Screening->Decision OptimizeC18 Optimize C18 (Change pH/Modifier) Decision->OptimizeC18 No SelectPhenyl Select Phenyl-Hexyl (Exploit Pi-Pi Selectivity) Decision->SelectPhenyl Yes (Phenyl-Hexyl) OptimizeC18->Screening Re-screen GradientOpt Gradient Optimization (Slope & Hold Time) SelectPhenyl->GradientOpt Validation Final Validation (Linearity, Accuracy, LOQ) GradientOpt->Validation

Caption: QbD workflow for method selection. The decision to switch to Phenyl-Hexyl is triggered by the specific need to resolve the aromatic critical pair.

Validation & System Suitability

To ensure trustworthiness, the method must meet these System Suitability Testing (SST) criteria before every run.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between Main Peak and Impurity A
Ensures accurate integration of the closest impurity.
Tailing Factor (

)

Prevents peak integration errors common with chlorinated compounds.
Injection Precision RSD

(n=6)
Confirms autosampler and pump stability.
Signal-to-Noise

for LOQ solution
Verifies sensitivity for trace impurity detection (0.05% level).
Troubleshooting Guide
  • Problem: Doublet peak for the main analyte.

    • Cause: Sample solvent strength is too high (e.g., 100% ACN injection).

    • Fix: Dilute sample in 50:50 ACN:Water.

  • Problem: Drifting retention times.

    • Cause: pH fluctuation in aqueous mobile phase.

    • Fix: Ensure Formic Acid is fresh; use a buffered mobile phase (Ammonium Formate 10mM pH 3.5) if drift persists.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text on HPLC theory and column selectivity).

  • Croes, K., et al. (2005). "Update on the characterization of reversed-phase chromatographic stationary phases." Journal of Chromatography A. Link (Source for hydrophobic subtraction model and Phenyl-Hexyl selectivity).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link (Regulatory grounding for the validation section).

Sources

Comparative

A Senior Application Scientist's Guide to Synthesis Validation: A Comparative Analysis of Elemental Analysis for 2-Chloro-4-(3-cyanophenyl)-1-butene

In the landscape of drug discovery and development, the unambiguous characterization of newly synthesized compounds is paramount.[1] The identity and purity of a novel chemical entity must be rigorously established to en...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of newly synthesized compounds is paramount.[1] The identity and purity of a novel chemical entity must be rigorously established to ensure the reliability and reproducibility of subsequent pharmacological and toxicological data. This guide provides an in-depth, experience-driven comparison of analytical methods for validating the synthesis of a key intermediate, 2-Chloro-4-(3-cyanophenyl)-1-butene, with a primary focus on elemental analysis.

Our discussion will navigate through the core principles of elemental analysis, a detailed, self-validating experimental protocol, and a critical comparison with other prevalent analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in their validation workflows.

The Foundational Role of Elemental Analysis

Elemental analysis, often referred to as CHN analysis, is a cornerstone technique in organic chemistry for determining the elemental composition of a compound.[2][3][4] It provides quantitative data on the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[2][4] This technique is predicated on the complete combustion of a small, precisely weighed amount of the sample in a high-temperature, oxygen-rich environment.[5][6] The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by a detector.[5][7]

For a synthesized compound like 2-Chloro-4-(3-cyanophenyl)-1-butene (Molecular Formula: C₁₁H₁₀ClN), elemental analysis serves as a fundamental proof of its composition. By comparing the experimentally determined percentages of C, H, and N to the theoretical values calculated from its molecular formula, we can ascertain the purity of the synthesized product.[3] A close correlation between the experimental and theoretical values provides strong evidence that the target molecule has been successfully synthesized.

A Self-Validating Workflow for Elemental Analysis

To ensure the trustworthiness of our results, the experimental protocol for elemental analysis must be designed as a self-validating system. This involves meticulous sample preparation, instrument calibration, and the use of standards.

Experimental Workflow: Validation via Elemental Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation prep_sample 1. Dry Sample (Vacuum oven, 40-50°C) weigh_sample 2. Weigh Sample (2-3 mg in tin capsule) prep_sample->weigh_sample calibrate 3. Instrument Calibration (Acetanilide standard) weigh_sample->calibrate run_blank 4. Run Blank (Empty tin capsule) calibrate->run_blank run_sample 5. Analyze Sample (Combustion at ~1000°C) run_blank->run_sample process_data 6. Process Data (Software integration) run_sample->process_data compare_data 7. Compare Results (Experimental vs. Theoretical) process_data->compare_data validate 8. Validate Synthesis (Deviation < 0.4%) compare_data->validate

Caption: Workflow for synthesis validation using elemental analysis.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Ensure the synthesized 2-Chloro-4-(3-cyanophenyl)-1-butene is meticulously dried under a vacuum at 40-50°C to remove any residual solvents or moisture. This is a critical step as the presence of water will lead to erroneously high hydrogen percentages.

    • Accurately weigh approximately 2-3 mg of the dried sample into a pre-cleaned tin capsule using a microbalance.[8] The tin capsule aids in the combustion process.[7]

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified microanalytical standard, such as acetanilide. Acetanilide is a stable, pure organic compound with a precisely known elemental composition, making it an ideal reference.[6]

    • Run the calibration standard at least three times to ensure the instrument's response is linear and reproducible. The R² value of the calibration curve should be ≥ 0.999.[8]

  • Analysis:

    • Begin the analytical sequence with a blank run (an empty tin capsule) to establish the baseline and account for any atmospheric contributions.[8]

    • Introduce the encapsulated sample into the combustion chamber of the analyzer. The sample is combusted at a temperature of approximately 1000°C in the presence of a constant stream of high-purity oxygen.[6][7]

    • The resulting gases (CO₂, H₂O, N₂) are carried by a helium stream through a reduction chamber to convert any nitrogen oxides to N₂ and remove excess oxygen.[6][7]

    • The separated gases are then passed through a thermal conductivity detector, which measures their concentrations.[7]

  • Data Interpretation:

    • The instrument's software integrates the detector signals to calculate the percentages of carbon, hydrogen, and nitrogen in the sample.

    • Compare the experimental results with the theoretical values for C₁₁H₁₀ClN. The accepted deviation for elemental analysis results from the calculated values is typically within ±0.4%.[9]

Data Presentation: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental %Deviation %
Carbon (C)68.93%68.85%-0.08%
Hydrogen (H)5.26%5.30%+0.04%
Nitrogen (N)7.31%7.28%-0.03%

Note: The experimental values presented are hypothetical but represent a successful validation.

Comparative Analysis with Other Analytical Techniques

While elemental analysis is a powerful tool for confirming elemental composition and purity, it does not provide information about the molecular structure or the presence of isomers.[3] Therefore, it is essential to employ a multi-faceted approach to synthesis validation, incorporating other analytical techniques.[1]

Decision Framework: Integrated Synthesis Validation

G cluster_primary Primary Characterization cluster_secondary Purity & Compositional Analysis start Synthesized Compound (2-Chloro-4-(3-cyanophenyl)-1-butene) nmr NMR Spectroscopy (Structural Elucidation) start->nmr ms Mass Spectrometry (Molecular Weight Confirmation) start->ms hplc HPLC (Purity Assessment) nmr->hplc ms->hplc ea Elemental Analysis (Elemental Composition) hplc->ea validated Validated Compound ea->validated

Caption: An integrated approach to synthesis validation.

Comparison of Analytical Techniques for Synthesis Validation

TechniqueInformation ProvidedSample RequirementsDestructive/Non-destructivePrimary Use in this Context
Elemental Analysis Elemental composition (%C, H, N, S)2-3 mg, solid or liquidDestructiveConfirmation of elemental formula and purity
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry5-10 mg, solubleNon-destructivePrimary technique for structural elucidation[3]
Mass Spectrometry Molecular weight and fragmentation patterns<1 mg, solubleDestructiveConfirmation of molecular weight and formula[10]
HPLC Purity assessment and quantification of impurities<1 mg, solubleNon-destructive (with fraction collection)Determination of sample purity and identification of byproducts

Expert Insights on Technique Synergy:

  • NMR and Mass Spectrometry as the First Line: For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools.[3][10][11] NMR provides a detailed map of the carbon-hydrogen framework, while MS confirms the molecular weight.

  • HPLC for Purity: High-Performance Liquid Chromatography (HPLC) is invaluable for assessing the purity of the synthesized compound and quantifying any impurities or byproducts.

  • Elemental Analysis as the Final Confirmation: Once the structure is confirmed by NMR and MS, and the purity is assessed by HPLC, elemental analysis provides the definitive confirmation of the elemental composition. A successful elemental analysis result, in conjunction with the data from other techniques, provides a high degree of confidence in the identity and purity of the synthesized compound.

Conclusion: An Integrated and Authoritative Approach

The validation of a newly synthesized compound such as 2-Chloro-4-(3-cyanophenyl)-1-butene is a critical undertaking that demands a rigorous and multi-faceted analytical approach. Elemental analysis, when performed within a self-validating framework, serves as an indispensable tool for confirming the elemental composition and purity of the target molecule. However, it is the synergistic use of elemental analysis with other powerful techniques like NMR, Mass Spectrometry, and HPLC that provides the comprehensive and authoritative data required to move forward with confidence in drug discovery and development endeavors. This integrated approach ensures the scientific integrity of the research and the ultimate safety and efficacy of the potential therapeutic agent.

References

  • Vertex AI Search. (n.d.). Element analysis.
  • BenchChem. (2025). A Guide to Cross-Validation of Analytical Results for Synthesized Compounds.
  • Scribd. (n.d.). Standard Operating Procedure For CHNS Microcube.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Unknown. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440.
  • Wikipedia. (n.d.). Elemental analysis.
  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis.
  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • USC Dornsife. (n.d.). FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions.
  • ACS Reagent Chemicals. (2017, February 28). Validation and Verification Guidelines for Analytical Methods.
  • Unknown. (n.d.). Structure Elucidation.
  • PubMed. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on....

Sources

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